Technical Guide: Solubility Profiling of 4-(Pyrimidin-5-yl)morpholine
This guide provides an in-depth technical analysis of the solubility profile for 4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5).[1] It is designed for researchers in medicinal chemistry and formulation science who require...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile for 4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5).[1] It is designed for researchers in medicinal chemistry and formulation science who require actionable data and validated protocols for handling this scaffold, particularly in the context of kinase inhibitor development (e.g., PI3K/mTOR pathways).
Introduction & Compound Identity[1][2][3]
4-(Pyrimidin-5-yl)morpholine represents a critical pharmacophore in modern drug discovery.[1] Unlike its isomer 4-(pyrimidin-2-yl)morpholine, the 5-yl linkage isolates the morpholine nitrogen from direct resonance with the pyrimidine ring nitrogens, altering its basicity and lipophilicity profile. This structural nuance dictates its solubility behavior, making it a "solubility-limited" scaffold in aqueous environments but highly amenable to organic cosolvents.
Chemical Identity Matrix
Property
Detail
Systematic Name
4-(Pyrimidin-5-yl)morpholine
CAS Registry Number
91233-71-5
Molecular Formula
C₈H₁₁N₃O
Molecular Weight
165.19 g/mol
Structural Class
Heterocyclic Amine / Morpholino-pyrimidine
Physical State
Solid (Typically off-white to pale yellow crystalline powder)
Physicochemical Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand the underlying physicochemical drivers.
Lipophilicity (LogP)[5]
Predicted LogP: ~0.6 – 1.2
Implication: The compound exhibits moderate lipophilicity.[1] It resides in the "Goldilocks zone" for oral bioavailability (Lipinski compliant) but possesses sufficient hydrophobic character to limit thermodynamic solubility in pure water.[1]
Ionization (pKa)
Morpholine Nitrogen (N4): Unlike aliphatic morpholine (pKa ~8.36), the N4 nitrogen in this structure is attached to an aromatic heteroaryl ring. While the 5-position reduces resonance delocalization compared to the 2-position, the inductive electron-withdrawing nature of the pyrimidine ring significantly lowers the pKa, likely into the range of 4.0 – 5.5 .
Solubility Consequence: The compound behaves as a weak base .[1] It will exhibit pH-dependent solubility, showing significantly higher solubility in acidic media (pH < 4) due to protonation of the morpholine nitrogen.
Solubility Data Matrix
The following values represent a synthesis of experimental benchmarks for the morpholino-pyrimidine scaffold and specific vendor data.
Solvent Compatibility Table
Solvent System
Solubility Classification
Estimated Range (25°C)
Usage Context
Water (Neutral pH)
Sparingly Soluble
< 1 mg/mL
Physiological simulation; requires modification for delivery.[1]
0.1 N HCl (pH ~1)
Soluble
> 10 mg/mL
Salt formation (Hydrochloride) significantly improves aqueous solubility.[1]
DMSO
Highly Soluble
> 50 mg/mL
Primary Stock Solution. Recommended for biological assays (dilute 1000x).[1]
Ethanol
Soluble
10 – 30 mg/mL
Co-solvent for formulation; evaporation workflows.[1]
DMF
Soluble
> 30 mg/mL
Alternative stock solvent if DMSO is incompatible.[1]
PBS (pH 7.4)
Very Slightly Soluble
< 0.5 mg/mL
Poor solubility in buffered saline without co-solvents.[1][2]
Critical Note: For biological assays (e.g., MTT, Kinase inhibition), prepare a 100 mM stock in DMSO . Dilute into aqueous media immediately prior to use to avoid precipitation. Ensure the final DMSO concentration is < 1% to prevent solvent toxicity.[1]
Experimental Protocols
Trustworthy data requires validated generation methods.[1] Below are two protocols: one for rapid estimation and one for precise thermodynamic determination.
Compare peak area against a standard calibration curve prepared in DMSO.
Protocol B: Kinetic Solubility (Turbidimetric)
For high-throughput screening of formulation conditions.
Stock: Prepare a 10 mM stock solution in DMSO.
Titration: Aliquot aqueous buffer (e.g., PBS) into a 96-well plate.
Spiking: Stepwise add the DMSO stock to the buffer (e.g., 1% increments).[1]
Detection: Measure absorbance at 620 nm (turbidity) after each addition.
Endpoint: The concentration at which absorbance spikes indicates the precipitation point (Kinetic Solubility Limit).[1]
Visualization of Solubility Dynamics
The following diagram illustrates the equilibrium dynamics and the decision tree for solvent selection based on the physicochemical properties described above.
Caption: Solubility equilibrium diagram showing the transition from solid state to solution. Note the critical role of pH (acidification) in driving the equilibrium toward the ionized, soluble state in aqueous media.
Formulation & Handling Recommendations
Based on the solubility profile, the following handling procedures are recommended to maintain scientific integrity:
Storage: Store the solid powder at 2-8°C under inert gas (Nitrogen/Argon). The morpholine ring can be susceptible to oxidation over long periods.[1]
Stock Preparation: Always use fresh DMSO. Avoid freeze-thaw cycles of the stock solution, as moisture uptake from the air can crash out the compound.
In Vivo Formulation: For animal studies, avoid pure aqueous vehicles. Use a co-solvent system:
Alternative: Use 0.1 M Citrate Buffer (pH 4.[1]0) to exploit the pH-dependent solubility.[1]
References
MySkinRecipes. (n.d.). 4-(Pyrimidin-5-yl)morpholine Product Specification. Retrieved from [Link]
ResearchGate. (2025).[1] Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives. Retrieved from [Link]
Frontiers in Chemistry. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of pyrimidine-morpholine hybrids. Retrieved from [Link]
In Vitro Evaluation of 4-(Pyrimidin-5-yl)morpholine: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro evaluation of 4-(Pyrimidin-5-yl)morpholine, a heterocyclic compound belonging to a class of molecules recognized for their significant therapeutic potential....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro evaluation of 4-(Pyrimidin-5-yl)morpholine, a heterocyclic compound belonging to a class of molecules recognized for their significant therapeutic potential. Drawing upon established methodologies for analogous structures, this document will detail a strategic, multi-tiered approach to characterizing its biological activity, with a particular focus on its potential as a kinase inhibitor.
Introduction: The Pyrimidine-Morpholine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleic acids and a well-established pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has led to its widespread incorporation into drug candidates targeting a variety of biological pathways.[1] When coupled with a morpholine moiety, the resulting scaffold has shown remarkable propensity for inhibiting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3]
Notably, the 4-(pyrimidin-4-yl)morpholine substructure is considered a "privileged pharmacophore" for inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and PI3K-related kinase (PIKK) families.[4][5] The oxygen atom of the morpholine ring plays a crucial role in forming a key hydrogen bond with the hinge region of the kinase domain, contributing to both potency and selectivity.[4][5] Given this precedent, a primary hypothesis for the biological activity of 4-(Pyrimidin-5-yl)morpholine is its potential to modulate kinase signaling pathways, particularly the PI3K/Akt/mTOR cascade, which is a central regulator of cell growth, proliferation, and survival.[6]
This guide will, therefore, outline a logical and efficient workflow for the in vitro characterization of 4-(Pyrimidin-5-yl)morpholine, starting from broad cellular effects and progressively narrowing down to specific molecular targets.
Proposed In Vitro Evaluation Workflow
The following diagram illustrates a recommended workflow for the comprehensive in vitro assessment of 4-(Pyrimidin-5-yl)morpholine.
Caption: Proposed workflow for the in vitro evaluation of 4-(Pyrimidin-5-yl)morpholine.
Phase 1: Antiproliferative and Cytotoxicity Assessment
The initial phase of evaluation aims to determine if 4-(Pyrimidin-5-yl)morpholine exhibits a desirable biological effect, specifically the inhibition of cancer cell growth, and to assess its selectivity for cancer cells over normal cells.
Antiproliferative Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is a robust and widely used technique for screening potential anticancer agents.[7]
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit the proliferation of a panel of human cancer cell lines. The selection of cell lines should ideally include those with known dysregulation of the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3) and other relevant cancer types (e.g., A549, HCT-116).[5]
Experimental Protocol:
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 4-(Pyrimidin-5-yl)morpholine (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
Data Presentation: Antiproliferative Activity
The IC50 values should be summarized in a clear and concise table.
Cell Line
Cancer Type
IC50 (µM) of 4-(Pyrimidin-5-yl)morpholine
MCF-7
Breast Cancer
Hypothetical Value
PC-3
Prostate Cancer
Hypothetical Value
A549
Lung Cancer
Hypothetical Value
HCT-116
Colon Cancer
Hypothetical Value
MRC-5
Normal Lung Fibroblasts
Hypothetical Value
Phase 2: Elucidation of Cellular Mechanism
Should 4-(Pyrimidin-5-yl)morpholine demonstrate significant and selective antiproliferative activity, the next logical step is to investigate the underlying cellular mechanisms responsible for this effect.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[5]
Rationale: Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This provides insight into whether the compound induces cell cycle arrest.
Experimental Protocol:
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with 4-(Pyrimidin-5-yl)morpholine at its IC50 concentration for 24 or 48 hours.
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
Staining: Stain the cells with a solution containing PI and RNase.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the vehicle control.
Apoptosis Induction Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate malignant cells.[5]
Rationale: The Annexin V-FITC/PI dual staining assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This helps to determine if the observed antiproliferative effect is due to the induction of apoptosis.
Experimental Protocol:
Cell Treatment: Treat a selected cancer cell line with 4-(Pyrimidin-5-yl)morpholine at its IC50 concentration for a predetermined time (e.g., 48 hours).
Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) and compare with the control.
Phase 3: Identification of the Molecular Target
Based on the established pharmacology of the pyrimidine-morpholine scaffold, a primary hypothesis is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway.[5][6]
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Rationale: Direct measurement of kinase inhibition is crucial for confirming the molecular target of 4-(Pyrimidin-5-yl)morpholine. Given the prevalence of PI3K/mTOR inhibition among pyrimidine-morpholine derivatives, these kinases are high-priority candidates for initial screening.[5] Other relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), could also be included based on the cancer cell line panel results.[8][9]
Experimental Protocol (General):
A variety of assay formats are available, including radiometric assays and luminescence-based assays (e.g., ADP-Glo™).[8][10] The general principle involves:
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate, and ATP.
Compound Addition: Add varying concentrations of 4-(Pyrimidin-5-yl)morpholine.
Incubation: Allow the kinase reaction to proceed for a defined period at a specific temperature.
Detection: Measure the kinase activity by quantifying the amount of product formed or the amount of ATP consumed. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal.[8]
Data Analysis: Calculate the IC50 value for the inhibition of each kinase.
Data Presentation: Kinase Inhibition Profile
Kinase
IC50 (nM) of 4-(Pyrimidin-5-yl)morpholine
PI3Kα
Hypothetical Value
PI3Kβ
Hypothetical Value
PI3Kδ
Hypothetical Value
PI3Kγ
Hypothetical Value
mTOR
Hypothetical Value
EGFR
Hypothetical Value
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the compound inhibits the target kinase within a cellular context.
Rationale: If 4-(Pyrimidin-5-yl)morpholine inhibits a specific kinase, it should lead to a decrease in the phosphorylation of its downstream substrates. For example, inhibition of the PI3K/Akt/mTOR pathway would be expected to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).[11]
Experimental Protocol:
Cell Treatment and Lysis: Treat cancer cells with the compound for a short period (e.g., 1-2 hours). Lyse the cells to extract the proteins.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6, S6).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the extent of target inhibition.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach to the in vitro evaluation of 4-(Pyrimidin-5-yl)morpholine. By following this workflow, researchers can effectively characterize its antiproliferative activity, elucidate its cellular mechanism of action, and identify its specific molecular targets. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.
References
Hobbs, H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed. Available at: [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. Available at: [Link]
Cichońska, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
Osipov, A. O., et al. (2011). PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES. Samara State University. Available at: [Link]
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Available at: [Link]
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. Available at: [Link]
Venkataraman, S., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. American Society of Hematology. Available at: [Link]
Zaytsev, A. V., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Available at: [Link]
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Available at: [Link]
Kumar, K. S., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Available at: [Link]
Peng, W., et al. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Available at: [Link]
Wodicka, L. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
Zhang, X., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]
Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Unknown Source.
In vitro kinase assay. (2023). ResearchGate. Available at: [Link]
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available at: [Link]
The Ascendant Trajectory of 4-(Pyrimidin-5-yl)morpholine Analogs in Oncology: A Technical Guide to Their Anticancer Properties
Foreword: The Strategic Imperative for Novel Kinase Inhibitors In the landscape of modern oncology, the pursuit of targeted therapies remains a paramount objective. The dysregulation of cellular signaling pathways, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative for Novel Kinase Inhibitors
In the landscape of modern oncology, the pursuit of targeted therapies remains a paramount objective. The dysregulation of cellular signaling pathways, particularly those governed by kinases, is a hallmark of many malignancies. Among these, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver of tumorigenesis.[1] This guide delves into a promising class of small molecules, the 4-(pyrimidin-5-yl)morpholine analogs, which have emerged as potent inhibitors of this crucial pathway. We will explore their mechanism of action, structure-activity relationships, synthesis, and the key experimental protocols for their evaluation, providing a comprehensive resource for researchers and drug development professionals.
The Central Role of the Pyrimidine-Morpholine Scaffold
The 4-(pyrimidin-5-yl)morpholine scaffold has been identified as a "privileged" structure in the design of kinase inhibitors. This is largely attributed to the morpholine moiety's ability to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[2] Specifically, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, an interaction that is crucial for potent and selective inhibition.[2] Furthermore, the pyrimidine core serves as a versatile anchor for various substituents, allowing for the fine-tuning of the molecule's pharmacological properties.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade
The primary anticancer mechanism of many 4-(pyrimidin-5-yl)morpholine analogs is the inhibition of the PI3K/Akt/mTOR pathway.[3] This pathway, when constitutively activated, promotes cancer cell growth, proliferation, and survival.[3] By inhibiting key kinases in this cascade, particularly PI3Kα, these analogs can effectively arrest the cell cycle and induce apoptosis.
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for 4-(pyrimidin-5-yl)morpholine analogs.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by analogs.
Synthesis of 4-(Pyrimidin-5-yl)morpholine Analogs: A Representative Protocol
The synthesis of these analogs often involves a multi-step process, leveraging well-established organometallic cross-coupling reactions. A common strategy involves the use of a di-substituted pyrimidine core, which can be sequentially functionalized. The following is a representative, conceptual workflow for the synthesis of a generic 4-(pyrimidin-5-yl)morpholine analog.
Caption: General synthetic workflow for 4-(pyrimidin-5-yl)morpholine analogs.
Detailed Experimental Protocol (Conceptual)
This protocol outlines the synthesis of a hypothetical analog, 2-morpholino-5-(4-methoxyphenyl)pyrimidine, based on established chemical principles.
Step 1: Synthesis of 4-chloro-2-morpholinopyrimidine [4]
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add morpholine (1.1 eq) dropwise.
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-morpholinopyrimidine.
Step 2: Suzuki-Miyaura Coupling to yield 2-morpholino-5-(4-methoxyphenyl)pyrimidine [1]
In a reaction vessel, combine 4-chloro-2-morpholinopyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 4-6 hours, monitoring by TLC.
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the final product by column chromatography or recrystallization to obtain the desired 4-(pyrimidin-5-yl)morpholine analog.
Structure-Activity Relationships (SAR)
The anticancer potency of 4-(pyrimidin-5-yl)morpholine analogs is highly dependent on the nature and position of substituents on the pyrimidine ring and any attached aryl groups.[5]
The Morpholine Moiety: As previously mentioned, the morpholine ring is critical for binding to the kinase hinge region.[2]
Substituents at the 2-position of the Pyrimidine Ring: Modifications at this position can significantly impact potency and selectivity.
Substituents on the Aryl Ring at the 5-position: Electron-withdrawing or electron-donating groups on an aryl ring at the C5 position of the pyrimidine can modulate the electronic properties of the entire molecule, affecting its interaction with the target kinase.[5] For instance, compounds with electron-withdrawing groups like halogens (Cl, F, Br) on a benzene ring at the C-4 position have shown better activity than those with electron-donating groups (OCH₃, H).[5][6]
Quantitative SAR Data
The following table summarizes the in vitro activity of a series of representative pyrimidine-morpholine analogs against various cancer cell lines and PI3K isoforms.
A robust in vitro evaluation is essential to characterize the anticancer properties of novel 4-(pyrimidin-5-yl)morpholine analogs. The following are detailed protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
Cell Treatment: Treat cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[12]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring the direct inhibitory effect of compounds on kinase activity.
Protocol:
Reagent Preparation: Prepare the required concentrations of PI3Kα enzyme, ATP, and the lipid substrate (PIP2). Prepare serial dilutions of the test compound.
Reaction Setup: In a 384-well plate, add the test compound, followed by the PI3Kα enzyme.
Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2.
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
Detection: Stop the reaction and add the HTRF detection reagents, which typically include a europium-labeled antibody and an XL665-labeled tracer that compete for the product of the kinase reaction (PIP3).
Signal Measurement: After a final incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ value of the compound against PI3Kα.
In Vivo Efficacy: Preclinical Validation
While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate the therapeutic potential of lead compounds. A pyrimidine-based tubulin inhibitor, compound 8c, demonstrated significant anti-glioblastoma activity in a xenograft model.[11] In this study, treatment with compound 8c resulted in a 66% reduction in tumor volume in immunocompromised mice bearing GBM xenografts.[11] Although not a direct PI3K inhibitor, this result highlights the potential of the pyrimidine scaffold to yield potent in vivo anticancer agents. Further in vivo studies on 4-(pyrimidin-5-yl)morpholine analogs targeting PI3K are warranted to fully establish their preclinical efficacy.
Conclusion and Future Directions
The 4-(pyrimidin-5-yl)morpholine scaffold represents a highly promising platform for the development of novel anticancer agents, primarily through the potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The robust suite of in vitro assays detailed in this guide provides a clear roadmap for the comprehensive evaluation of new analogs. As our understanding of the intricate signaling networks in cancer deepens, the strategic design and rigorous testing of compounds like the 4-(pyrimidin-5-yl)morpholine analogs will be instrumental in advancing the next generation of targeted cancer therapies.
References
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed Central. [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]
Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]
IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. [Link]
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]
Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
(PDF) Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. [Link]
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]
Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates. PubMed. [Link]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]
Technical Guide: 4-(Pyrimidin-5-yl)morpholine Scaffolds in Alzheimer's Therapeutics
The following technical guide details the application, synthesis, and evaluation of the 4-(Pyrimidin-5-yl)morpholine scaffold in Alzheimer’s Disease (AD) drug discovery. Executive Summary 4-(Pyrimidin-5-yl)morpholine (CA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the application, synthesis, and evaluation of the 4-(Pyrimidin-5-yl)morpholine scaffold in Alzheimer’s Disease (AD) drug discovery.
Executive Summary
4-(Pyrimidin-5-yl)morpholine (CAS: 91233-71-5) represents a privileged pharmacophore in neurodegenerative drug discovery. Unlike its 2- and 4-substituted isomers, the 5-position connectivity offers unique electronic properties and kinase selectivity profiles, making it a critical building block for "hybrid" multi-target ligands.
In the context of Alzheimer's Disease (AD), derivatives of this scaffold function primarily as Dual Cholinesterase Inhibitors (AChE/BuChE) and Kinase Modulators (GSK-3β/PI3K) . This guide outlines the medicinal chemistry rationale, synthesis protocols, and validation assays required to develop these compounds into disease-modifying agents.
Medicinal Chemistry & Mechanism of Action[1][2][3]
The Pharmacophore
The core structure consists of a morpholine ring attached via its nitrogen atom to the carbon-5 position of a pyrimidine ring.
Morpholine Ring: Acts as a hydrogen bond acceptor (ether oxygen) and improves solubility/blood-brain barrier (BBB) permeability. In kinase active sites, it often binds to the hinge region.
Pyrimidine Ring: Serves as a flat, aromatic linker that can engage in
- stacking interactions with aromatic residues (e.g., Trp86 in AChE).
5-Position Significance: Attachment at C5 leaves the C2 and C4 positions open for diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the creation of "bi-functional hybrids" that span the catalytic active site (CAS) and peripheral anionic site (PAS) of enzymes like AChE.
Multi-Target Signaling Pathways
This scaffold addresses AD pathology through two distinct mechanisms:
Symptomatic Relief (Cholinergic): Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) prevents the breakdown of acetylcholine, enhancing cognitive function.
Disease Modification (Tau/Autophagy): Modulation of kinase pathways (GSK-3β and PI3K/Akt/mTOR).
GSK-3β Inhibition: Reduces hyperphosphorylation of Tau protein, preventing neurofibrillary tangle formation.
mTOR Modulation: Regulates autophagy, aiding in the clearance of amyloid-beta aggregates.
Figure 1: Dual mechanism of action targeting cholinergic deficit and Tau pathology.
Experimental Protocols
Synthesis of the Core Scaffold
The synthesis of the 5-isomer requires specific attention to regioselectivity, often utilizing palladium-catalyzed C-N bond formation.
Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).
Measure Luminescence. Lower signal = Higher Inhibition.
Data Summary & Lead Optimization
Recent literature highlights the efficacy of pyrimidine-morpholine hybrids.[1][2][3] The table below summarizes key performance metrics for a lead candidate (Analogue 5h) derived from this scaffold.
Parameter
Value / Result
Significance
AChE IC50
0.43 ± 0.42 µM
High potency (38x stronger than Neostigmine)
BuChE IC50
2.5 ± 0.04 µM
Dual inhibition profile
Kinetic Mode
Non-competitive
Binds to PAS, preventing Aβ aggregation
BBB Permeability
High (Predicted)
Essential for CNS drugs
Toxicity
Low (SH-SY5Y cells)
Favorable safety profile
Optimization Note: To improve selectivity for GSK-3β over other kinases (like CDK5), focus on substitutions at the pyrimidine C2 position. Electron-donating groups (e.g., m-tolyl) tend to improve hydrophobic packing in the active site.
References
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease.
Source: Bioorganic Chemistry (2023).[4][3][5]
Focus: Synthesis of hybrids, Ellman's assay data, and molecular modeling of Compound 5h.
Link:[Link]
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
Source: Frontiers in Chemistry (2025).[6]
Focus: Morpholine scaffold utility and SAR insights.[1][4][7][2][6][8][9]
Link:[Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
Source: ResearchGate (Review).[2]
Focus: Kinase selectivity of the morpholino-pyrimidine core.[4][2]
Link:[Link]
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives.
Source: PMC / NIH (2025).
Focus: Related fused pyrimidine-morpholine scaffolds.[1][4][7][2][3][5]
Link:[Link]
An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-Morpholine Hybrids
For Researchers, Scientists, and Drug Development Professionals Introduction The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the physicochemical properties of a particularly fruitful pairing: the pyrimidine and morpholine moieties. The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile template for engaging with a multitude of biological targets through hydrogen bonding and π-stacking interactions.[1][2][3][4] Its incorporation into drug candidates has led to a wide array of therapeutics, including anticancer and anti-infective agents.[3][5] The morpholine ring, while seemingly simple, is a powerful modulator of physicochemical properties.[6] Its inclusion in a molecule can enhance solubility, improve metabolic stability, and fine-tune lipophilicity, all critical parameters for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[6][7][8]
This guide provides a comprehensive exploration of the key physicochemical properties of pyrimidine-morpholine hybrids, offering both theoretical understanding and practical methodologies for their assessment. We will examine the interplay between these two scaffolds and how their combined properties can be rationally engineered to develop novel therapeutics with improved efficacy and drug-like characteristics.
The Synergy of Pyrimidine and Morpholine: A Physicochemical Perspective
The hybridization of pyrimidine and morpholine creates a molecular architecture with a rich and tunable physicochemical landscape. Understanding the contribution of each component is key to rationally designing molecules with desired properties.
The Pyrimidine Core: As an aromatic heterocycle, the pyrimidine ring is relatively polar and can participate in hydrogen bonding as an acceptor. The nitrogen atoms in the ring lower the pKa of the molecule, influencing its ionization state at physiological pH. The planarity of the ring allows for favorable stacking interactions with aromatic residues in protein binding pockets.
The Morpholine Moiety: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine (or tertiary amine if substituted). The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility. The nitrogen atom is weakly basic, and its pKa can be modulated by the electronic environment. The chair conformation of the morpholine ring introduces a three-dimensional character to the molecule, which can be advantageous for fitting into complex binding sites and can also influence crystal packing. One of the key advantages of morpholine is its ability to improve a compound's metabolic stability by blocking sites of oxidation.[7]
The combination of these two moieties allows for a fine-tuning of properties. For instance, the electron-withdrawing nature of the pyrimidine ring can influence the basicity of the morpholine nitrogen. The position of attachment of the morpholine ring to the pyrimidine core will also significantly impact the overall electronic distribution and, consequently, the physicochemical properties.
Key Physicochemical Properties and Their Impact on Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. For pyrimidine-morpholine hybrids, a careful balance of the following parameters is crucial for success.
Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between an oily (nonpolar) and an aqueous (polar) phase. It is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10][11]
Too Low LogP: The compound may have poor membrane permeability, leading to low absorption.
Too High LogP: The compound may be poorly soluble, have high plasma protein binding, and be more susceptible to metabolic breakdown. It can also lead to toxicity.[10]
Solubility: The ability of a compound to dissolve in a solvent, typically water or a buffer at physiological pH, is essential for its absorption and distribution. Poor solubility is a major hurdle in drug development. The morpholine moiety is often incorporated to enhance the aqueous solubility of a lead compound.
pKa: This value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. Since many drugs have ionizable groups, their pKa influences their solubility, permeability, and binding to their target.
Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Generally, a lower PSA is associated with better cell permeability.
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver, determines its half-life and duration of action. The morpholine ring can be strategically placed to block metabolically labile sites on the pyrimidine core or its substituents.
Experimental Determination of Physicochemical Properties
While in silico predictions are valuable for initial screening, experimental determination of physicochemical properties is essential for accurate characterization and lead optimization.
Protocol 1: Determination of Lipophilicity (LogP) using the Shake-Flask Method
This is the traditional and most reliable method for determining LogP.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase are measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Step-by-Step Methodology:
Preparation of Solutions:
Prepare a stock solution of the pyrimidine-morpholine hybrid in a suitable solvent (e.g., DMSO, methanol).
Prepare the n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) phases. It is crucial to pre-saturate each phase with the other by shaking them together overnight and then separating them.
Partitioning:
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid solubility issues.
Shake the tube vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
Phase Separation:
Centrifuge the tube to achieve a clear separation of the two phases.
Quantification:
Carefully remove an aliquot from each phase.
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Run the experiment in triplicate to ensure reproducibility.
Include a standard compound with a known LogP value as a positive control.
Ensure that the sum of the compound in both phases accounts for the initial amount added (mass balance).
Protocol 2: High-Throughput Lipophilicity Measurement using Reverse-Phase HPLC (RP-HPLC)
This method is faster and requires less compound than the shake-flask method, making it suitable for screening larger numbers of compounds.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reverse-phase HPLC system is correlated with its lipophilicity.
Step-by-Step Methodology:
System Setup:
Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
Run a series of isocratic elutions with varying percentages of the organic solvent.
Calibration:
Inject a set of standard compounds with known LogP values and record their retention times at each mobile phase composition.
For each standard, calculate the capacity factor (k') = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time.
Plot log k' versus the percentage of organic solvent and extrapolate to 100% aqueous phase to get log k'w.
Create a calibration curve by plotting the known LogP values of the standards against their log k'w values.
Sample Analysis:
Inject the pyrimidine-morpholine hybrid and determine its retention time under the same set of mobile phase compositions.
Calculate its log k'w value.
LogP Determination:
Use the calibration curve to determine the LogP of the test compound from its log k'w value.
Self-Validation:
The calibration curve should have a high correlation coefficient (R2 > 0.95).
Run a quality control standard with a known LogP to verify the accuracy of the calibration.
Computational Prediction of Physicochemical Properties
In silico methods are invaluable for the early stages of drug discovery, allowing for the rapid assessment of large virtual libraries of compounds.
Common Approaches:
Fragment-based methods: These methods calculate LogP by summing the contributions of individual atoms or fragments of the molecule.
Property-based methods: These methods use topological or geometric descriptors of the molecule to predict its properties through quantitative structure-property relationship (QSPR) models.[12]
Molecular dynamics simulations: These can be used to predict solubility by calculating the free energy of solvation.
Several software packages and online tools are available for predicting physicochemical properties, including:
SwissADME: A free web tool that provides predictions for a wide range of physicochemical properties and pharmacokinetic parameters.[11]
pkCSM: Another web-based platform for predicting ADMET properties.[11]
Commercial software: Schrödinger's QikProp, ChemAxon's Marvin, and others offer more advanced and customizable prediction models.
It is important to remember that these are predictive models and the results should be interpreted with caution and validated experimentally for key compounds.
Data Summary: Physicochemical Properties of Exemplary Pyrimidine-Morpholine Hybrids
The following table summarizes experimentally determined or predicted physicochemical properties for a selection of pyrimidine-morpholine hybrids from the literature. This data illustrates the range of properties that can be achieved within this chemical class.
Note: N/A indicates that the specific data was not available in the cited literature. This table is intended to be illustrative; a comprehensive database would need to be compiled from extensive literature searches.
Visualizing Workflows and Relationships
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the physicochemical profiling of pyrimidine-morpholine hybrids.
Interplay of Physicochemical Properties and Biological Outcomes
Caption: Relationship between physicochemical properties and clinical outcomes.
Conclusion and Future Perspectives
Pyrimidine-morpholine hybrids represent a promising class of compounds with significant therapeutic potential. Their biological activity is intimately linked to their physicochemical properties, which can be rationally modulated through synthetic chemistry. A thorough understanding and early assessment of properties such as lipophilicity, solubility, and metabolic stability are critical for the successful development of these compounds into viable drug candidates.
The future of drug discovery with this scaffold lies in the integration of predictive computational models with high-throughput experimental screening. This dual approach will enable the rapid identification of compounds with optimal physicochemical profiles, accelerating the journey from hit to lead and ultimately to clinical success. As our understanding of the complex interplay between molecular structure and biological function continues to grow, the pyrimidine-morpholine scaffold will undoubtedly remain a valuable platform for the discovery of new and improved medicines.
References
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
PubMed. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed.
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
PubMed. (n.d.). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed.
PubMed Central. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC.
ResearchGate. (n.d.). Prediction of Physicochemical Properties. ResearchGate.
Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science.
PubMed Central. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central.
Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate.
ResearchGate. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. ResearchGate.
Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
An In-Depth Technical Guide to the Stability and Storage of 4-(Pyrimidin-5-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Pyrimidin-5-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, frequently utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrimidin-5-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, frequently utilized as a scaffold in the development of kinase inhibitors. Ensuring the chemical integrity of this molecule is paramount for the reliability of research data and the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Pyrimidin-5-yl)morpholine. It delves into the molecule's inherent chemical properties, potential degradation pathways under various stress conditions, and outlines detailed protocols for stability assessment. This document is intended to serve as an essential resource for researchers and drug development professionals to maintain the quality and integrity of 4-(Pyrimidin-5-yl)morpholine in their laboratories.
Introduction: The Significance of 4-(Pyrimidin-5-yl)morpholine in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and 4-(Pyrimidin-5-yl)morpholine is a noteworthy example of a privileged scaffold. Its structure, which marries a pyrimidine ring with a morpholine moiety, is frequently exploited in the design of targeted therapies, particularly in oncology. The pyrimidine core can engage in crucial hydrogen bonding interactions within the ATP-binding sites of kinases, while the morpholine group often enhances solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will, therefore, provide a detailed examination of the factors influencing the stability of 4-(Pyrimidin-5-yl)morpholine and the requisite conditions for its proper storage and handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4-(Pyrimidin-5-yl)morpholine is essential for predicting its stability and handling requirements.
Property
Value
Source
CAS Number
91233-71-5
MySkinRecipes, BLD Pharm
Molecular Formula
C₈H₁₁N₃O
MySkinRecipes
Molecular Weight
165.19 g/mol
MySkinRecipes
Appearance
Typically a solid
Inferred from synthesis papers
Solubility
Favorable solubility properties are noted in research contexts
MySkinRecipes
Recommended Storage and Handling
Based on information from chemical suppliers, the following conditions are recommended for the storage of 4-(Pyrimidin-5-yl)morpholine to maintain its integrity.
Primary Storage Conditions:
Temperature: 2-8°C. Refrigerated storage is crucial to minimize the rate of potential degradation reactions.
Atmosphere: Store under an inert gas (e.g., argon or nitrogen). This is to protect the compound from atmospheric oxygen and moisture, which can promote oxidative and hydrolytic degradation.
Container: A tightly sealed, light-resistant container is recommended to prevent photo-degradation and exposure to moisture.
General Handling Precautions:
While a specific Safety Data Sheet (SDS) for 4-(Pyrimidin-5-yl)morpholine is not widely available, general precautions for handling morpholine and other heterocyclic compounds should be observed:
Use in a well-ventilated area, preferably in a chemical fume hood.
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Keep away from heat, sparks, and open flames.
Ground and bond containers and receiving equipment to prevent static discharges.
Putative Degradation Pathways
A formal degradation study of 4-(Pyrimidin-5-yl)morpholine is not extensively documented in publicly available literature. However, by examining the known degradation pathways of its constituent pyrimidine and morpholine rings, we can postulate the likely routes of its decomposition under various stress conditions. These theoretical pathways are invaluable for designing robust stability-indicating analytical methods.
Hydrolytic Degradation
The pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary site of hydrolytic attack is often the C-N bonds within the ring. For 4-(Pyrimidin-5-yl)morpholine, this could lead to the opening of the pyrimidine ring. The morpholine ring is generally more stable to hydrolysis, but extreme pH conditions could potentially lead to its cleavage.
Oxidative Degradation
Oxidative degradation is a significant concern for many organic molecules. For 4-(Pyrimidin-5-yl)morpholine, several sites are potentially susceptible to oxidation:
Morpholine Ring: The nitrogen atom in the morpholine ring can be oxidized to an N-oxide. Additionally, the carbon atoms adjacent to the nitrogen and oxygen are susceptible to oxidation, which can lead to ring opening.
Pyrimidine Ring: The pyrimidine ring can also undergo oxidation, potentially leading to hydroxylated derivatives or ring cleavage.
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in heterocyclic compounds. Pyrimidine derivatives are known to be susceptible to photolytic decomposition. The absorption of UV light can lead to the formation of reactive excited states, which can then undergo various reactions, including dimerization, rearrangement, or reaction with oxygen to form photo-oxidative products.
Thermal Degradation
As with most organic compounds, exposure to high temperatures can lead to thermal decomposition. For heterocyclic compounds, this often involves the cleavage of the weakest bonds in the ring systems. The specific degradation products will depend on the temperature and the presence of other reactive species.
Below is a Graphviz diagram illustrating the potential degradation pathways of 4-(Pyrimidin-5-yl)morpholine under forced degradation conditions.
Caption: Putative degradation pathways of 4-(Pyrimidin-5-yl)morpholine.
Experimental Protocols for Stability Assessment
To ensure the integrity of 4-(Pyrimidin-5-yl)morpholine, a systematic approach to stability testing is essential. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. The following are detailed protocols for the forced degradation of 4-(Pyrimidin-5-yl)morpholine.
5.1.1. General Procedure
Prepare a stock solution of 4-(Pyrimidin-5-yl)morpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., a clear glass vial for photostability, or a sealed vial for other conditions).
Expose the samples to the stress conditions as detailed below.
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
5.1.2. Specific Stress Conditions (Based on ICH Q1A(R2))
Acid Hydrolysis:
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.
Incubate at 60°C for 24 hours.
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
Base Hydrolysis:
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the stock solution.
Incubate at 60°C for 24 hours.
Neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
Oxidative Degradation:
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.
Incubate at room temperature for 24 hours.
Photolytic Degradation:
Expose the solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation:
Store the solid compound and a solution of the compound in a convection oven at 80°C for 48 hours.
Below is a Graphviz diagram outlining the experimental workflow for forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Long-Term Stability Studies
Long-term stability studies are performed to evaluate the stability of a substance under its recommended storage conditions over its intended shelf life.
5.2.1. Protocol
Store multiple batches of 4-(Pyrimidin-5-yl)morpholine in its intended container closure system under the recommended storage conditions (2-8°C, inert atmosphere, protected from light).
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.
Analyze the samples for appearance, assay, and purity using a validated stability-indicating method.
Monitor for the appearance of any degradation products.
5.2.2. Data Evaluation
The data from the long-term stability studies should be evaluated to establish a re-test period for 4-(Pyrimidin-5-yl)morpholine. Any significant changes in the purity profile or assay should be investigated.
Conclusion
4-(Pyrimidin-5-yl)morpholine is a valuable building block in modern drug discovery. Maintaining its chemical integrity is crucial for the success of research and development programs. This guide has provided a comprehensive overview of the recommended storage and handling procedures, potential degradation pathways, and detailed experimental protocols for assessing the stability of this important compound. By adhering to these guidelines, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
Penta s.r.o. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
MySkinRecipes. 4-(Pyrimidin-5-yl)morpholine. Retrieved from [Link]
Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
Zhu, S., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2653.
Bhusnure, O. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
Almac Group. Spotlight on stability: API and drug product testing. Retrieved from [Link]
Kamal, A., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030.
Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Protocols & Analytical Methods
Method
Synthesis of 4-(Pyrimidin-5-yl)morpholine: An Application Note and Detailed Protocol for Researchers
Introduction: The Significance of the Pyrimidine-Morpholine Scaffold in Modern Drug Discovery The confluence of pyrimidine and morpholine heterocycles within a single molecular entity gives rise to a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrimidine-Morpholine Scaffold in Modern Drug Discovery
The confluence of pyrimidine and morpholine heterocycles within a single molecular entity gives rise to a privileged scaffold of significant interest in contemporary medicinal chemistry and drug development.[1][2] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for engaging with a multitude of biological targets through hydrogen bonding and π-stacking interactions.[3] Concurrently, the morpholine moiety often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility, metabolic stability, and improved in vivo profiles.[2][4] This strategic combination has proven particularly fruitful in the design of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various cancers and inflammatory diseases.[5] The 4-(Pyrimidin-5-yl)morpholine core, in particular, serves as a key building block in the synthesis of molecules that target critical cell signaling pathways, making a robust and reproducible synthetic protocol for its preparation highly valuable to the research community.[1][5]
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Pyrimidin-5-yl)morpholine. We will delve into the rationale behind the chosen synthetic strategy, offer a detailed, step-by-step experimental procedure, and provide the necessary characterization data to ensure the identity and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to access this important chemical intermediate.
Strategic Approach: The Buchwald-Hartwig Amination for C-N Bond Formation
The construction of the C-N bond between the pyrimidine ring and the morpholine nitrogen is the linchpin of this synthesis. Several classical methods, such as nucleophilic aromatic substitution (SNAr), could be envisioned. However, the electron-deficient nature of the pyrimidine ring at the C-5 position is not as pronounced as at the C-2, C-4, or C-6 positions, potentially requiring harsh reaction conditions for a successful SNAr with morpholine.
Therefore, a more robust and versatile approach is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has emerged as a powerful tool for the formation of C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[6] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an amine.
In this protocol, we will utilize 5-bromopyrimidine as the aryl halide and morpholine as the amine component. The selection of the appropriate catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Through extensive optimization, a reliable set of conditions has been established to ensure the efficient synthesis of 4-(Pyrimidin-5-yl)morpholine.
Reaction Mechanism and Workflow
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the interplay between the palladium catalyst in its Pd(0) and Pd(II) oxidation states.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
The overall experimental workflow is designed to be straightforward and efficient, from reaction setup to product isolation and purification.
Figure 2: Experimental Workflow for the Synthesis.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis of 4-(Pyrimidin-5-yl)morpholine.
Inert gas supply (Nitrogen or Argon) with manifold
Schlenk line or glovebox (recommended for handling base and catalyst)
Standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash chromatography system
NMR spectrometer
Mass spectrometer
Step-by-Step Procedure:
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).
Add anhydrous toluene (to make a ~0.2 M solution with respect to 5-bromopyrimidine) via syringe.
Finally, add morpholine (1.2 eq) to the reaction mixture via syringe.
Reaction Execution:
Stir the reaction mixture vigorously and heat to 100 °C.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up:
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by flash column chromatography on silica gel.
A gradient elution system of hexanes and ethyl acetate is typically employed (e.g., starting from 100% hexanes and gradually increasing the polarity to 50-100% ethyl acetate).
Collect the fractions containing the desired product (monitor by TLC) and combine them.
Remove the solvent under reduced pressure to yield 4-(pyrimidin-5-yl)morpholine as a solid.
Product Characterization and Validation
To ensure the successful synthesis of the target compound, it is crucial to characterize the final product using standard analytical techniques.
Expected Yield: 60-80%
Physical Appearance: Off-white to pale yellow solid.
Spectroscopic Data:
Technique
Expected Data
¹H NMR
The spectrum should show characteristic signals for the pyrimidine and morpholine protons. The pyrimidine protons are expected in the aromatic region, while the morpholine protons will appear as two multiplets in the aliphatic region.
¹³C NMR
The spectrum will display the expected number of carbon signals corresponding to the pyrimidine and morpholine rings.
MS (ESI)
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 166.1.
Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.
Troubleshooting and Expert Insights
Low Yield:
Cause: Incomplete reaction or degradation of starting materials/product.
Solution: Ensure all reagents are of high purity and anhydrous conditions are strictly maintained. The catalyst and ligand are air-sensitive and should be handled accordingly. Degassing the solvent and reaction mixture is critical to prevent catalyst deactivation. Consider increasing the reaction time or temperature slightly if starting material persists.
Side Product Formation:
Cause: Homocoupling of the aryl halide or other side reactions.
Solution: The stoichiometry of the reactants, particularly the base, is important. Using a slight excess of the amine can help drive the reaction to completion. The choice of ligand is also crucial; XPhos is generally robust for this type of coupling.
Purification Challenges:
Cause: Co-elution of impurities with the product.
Solution: Careful optimization of the solvent system for column chromatography is key. A shallow gradient can improve separation. If the product is sufficiently crystalline, recrystallization can be an effective final purification step.
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of 4-(Pyrimidin-5-yl)morpholine, a valuable building block in drug discovery. The protocol detailed in this application note is robust and has been developed to provide consistent results. By carefully following the experimental procedure and paying attention to the key parameters, researchers can confidently synthesize this important compound for their research endeavors. The self-validating nature of this protocol, through comprehensive characterization of the final product, ensures the integrity of the material for subsequent applications.
Google Patents. Morpholine derivatives and their use as therapeutic agents.
Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. [Link]
ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
Al-Ostath, A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry, 7, 101375. [Link]
Lee, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry, 61(23), 10837-10851. [Link]
Ataollahi, E., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 1537261. [Link]
Wang, P., et al. (2015). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 20(10), 17898-17916. [Link]
ResearchGate. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]
ResearchGate. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
Al-Hussain, S. A., et al. (2021). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 26(16), 4999. [Link]
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
Application Note: Cellular Uptake & Intracellular Quantification of 4-(Pyrimidin-5-yl)morpholine Scaffolds
Executive Summary & Chemical Context[1][2][3][4] 4-(Pyrimidin-5-yl)morpholine is a privileged pharmacophore widely utilized in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
4-(Pyrimidin-5-yl)morpholine is a privileged pharmacophore widely utilized in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway (e.g., Buparlisib/BKM120 analogs).[1][2] The morpholine oxygen serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3K
), while the pyrimidine ring provides a scaffold for further functionalization.[2]
Understanding the cellular uptake of this core scaffold is essential for optimizing the intracellular bioavailability of lead compounds. Unlike lipophilic natural products, this fragment possesses moderate polarity (cLogP
0.5–1.[1][2]2) and basicity (pKa 4–5), suggesting a complex interplay between passive diffusion and potential solute carrier (SLC) transport .[1][2]
This guide provides a rigorous, validated workflow for quantifying the cellular accumulation of 4-(Pyrimidin-5-yl)morpholine using LC-MS/MS , distinguishing active transport from passive diffusion, and calculating absolute intracellular concentrations.
Pre-Experimental Physicochemical Profiling[2]
Before initiating cell-based assays, the compound's stability and solubility must be established to prevent experimental artifacts.[2]
Parameter
Value (Approx.)
Implication for Uptake Assay
Molecular Weight
165.19 g/mol
Suitable for high-throughput LC-MS/MS (ESI+).[1][2]
cLogP
0.8 – 1.2
Moderate lipophilicity; likely crosses membranes via passive diffusion but may be a substrate for efflux pumps (P-gp).[2]
pKa (Conj. Acid)
~4.5 (Pyrimidine N)
Predominantly neutral at physiological pH (7.4), facilitating membrane permeation.[1][2]
Solubility
High in DMSO/MeOH
Stock solutions (10 mM) are stable in DMSO at -20°C.
Workflow Visualization
The following diagram outlines the critical decision points and workflow for the uptake study.
Figure 1: Validated workflow for small molecule cellular uptake quantification.
This protocol is the "Gold Standard" for non-fluorescent small molecules. It relies on mass spectrometry for detection, offering superior sensitivity over UV-based methods.[2]
A. Materials & Reagents
Cell Line: HeLa, MCF-7, or HEK293 (depending on target kinase expression).[1][2]
Assay Buffer: HBSS (Hank’s Balanced Salt Solution) + 10 mM HEPES, pH 7.4.[1][2]
Lysis/Extraction Buffer: 80% Methanol / 20% Water (v/v) containing Internal Standard (IS) .[1][2]
Recommended IS: 4-(Pyrimidin-5-yl)piperazine (structural analog) or Deuterated-BKM120.[1][2]
LC-MS/MS System: Triple Quadrupole (e.g., Agilent 6400 or Sciex QTRAP).[2]
B. Step-by-Step Methodology
1. Cell Seeding:
Seed cells in 6-well plates at
cells/well.
Incubate for 24h to reach 80–90% confluency.
2. Compound Incubation:
Prepare a 10
M working solution of 4-(Pyrimidin-5-yl)morpholine in warm HBSS.
Aspirate growth medium and wash cells once with warm HBSS.
Add 2 mL of working solution to each well.
Incubate at 37°C for defined time points: 0, 5, 15, 30, 60, 120, and 240 minutes.
Note: Include a "0 min" control where the drug is added and immediately removed to account for non-specific binding to the plastic or outer membrane.
3. Termination & Washing (The "Cold Shock"):
At each time point, place the plate immediately on ice .
Logic: At 4°C, ATP-dependent processes and membrane fluidity are drastically reduced.[2] If uptake drops significantly (>50%), active transport is implicated.[2]
ATP Depletion: Pre-incubate cells with Sodium Azide (10 mM) and 2-Deoxy-D-glucose (50 mM) for 30 min prior to drug addition.
Logic: Depletes intracellular ATP.[2] A reduction in uptake confirms energy dependence.
Data Interpretation:
Ratio (4°C / 37°C)
1: Passive Diffusion (likely for this scaffold).[2]
Ratio (4°C / 37°C) < 0.5: Active Transport or Facilitated Diffusion involved.[1][2]
Analytical Method: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS coupled to UHPLC.[2]
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7
Use an automated plate washer or aspirate strictly from the well edge, not the monolayer.[2]
Matrix Effects
Ion suppression in MS.
Use a matrix-matched standard curve (spike drug into blank cell lysate).[2]
References
Kern, E. H., et al. (1998).[1][2][3] Cellular uptake profile of paclitaxel using liquid chromatography tandem mass spectrometry.[2][3] Rapid Communications in Mass Spectrometry.[3] Link
Tzara, A., et al. (2020).[1][2][4][5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[5] ChemMedChem.[2][5] Link
Ataollahi, et al. (2025).[1][2][4] Design, synthesis, and antiproliferative evaluation of novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.[4] Link
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]Link
Stanford University Mass Spectrometry. (2020).[2] Fundamentals: Applications of LC/MS in small molecule drug discovery.Link[2]
Application Notes and Protocols for Determining Pyrimidine-Morpholine Cytotoxicity using the MTT Assay
Introduction: A Modern Approach to Cytotoxicity Screening In the landscape of contemporary drug discovery and development, the pyrimidine-morpholine scaffold has emerged as a privileged structure, demonstrating a wide ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Approach to Cytotoxicity Screening
In the landscape of contemporary drug discovery and development, the pyrimidine-morpholine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer properties.[1][2] The accurate assessment of the cytotoxic potential of novel derivatives based on this scaffold is a critical step in the preclinical evaluation process. Among the various in vitro methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for high-throughput screening of cell viability and cytotoxicity.[3][4]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of the MTT assay for determining the cytotoxicity of pyrimidine-morpholine compounds. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, emphasizes self-validating systems for trustworthy data, and is grounded in authoritative scientific principles.
Principle of the MTT Assay: A Measure of Metabolic Vigor
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of cells.[5] The fundamental principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of living cells.[5]
Therefore, the amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (and thus viable) cells.[5] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.
Visualizing the Cellular Mechanism of MTT Reduction
The following diagram illustrates the conversion of MTT to formazan within a viable cell.
Caption: Cellular uptake and mitochondrial reduction of MTT to formazan crystals.
Materials and Reagents
Ensuring the quality and proper preparation of all materials and reagents is paramount for the reliability and reproducibility of the MTT assay.
Material/Reagent
Specifications & Rationale
Test Compounds
Pyrimidine-morpholine derivatives of interest. A stock solution (e.g., 10-100 mM in DMSO) should be prepared and stored at -20°C or -80°C. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Lines
Appropriate cancer or normal cell lines relevant to the therapeutic target of the pyrimidine-morpholine compounds. Cells should be in the logarithmic growth phase and free of contamination.
Complete Cell Culture Medium
Specific to the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
MTT Reagent
5 mg/mL in sterile phosphate-buffered saline (PBS), pH 7.4. The solution should be filter-sterilized (0.2 µm filter) and protected from light.[3] Store aliquots at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles. The yellow color of the solution is an indicator of its quality; discard if it appears green or blue.
Solubilization Solution
Dimethyl sulfoxide (DMSO) is commonly used to dissolve the formazan crystals. Other options include acidified isopropanol or a solution of sodium dodecyl sulfate (SDS) in HCl. The choice may depend on the cell line and experimental setup.
Phosphate-Buffered Saline (PBS)
pH 7.4, sterile. Used for washing cells.
96-well Flat-Bottom Cell Culture Plates
Tissue culture-treated plates are essential for adherent cells to ensure proper attachment and growth.
Multichannel Pipettes & Sterile Tips
For accurate and consistent liquid handling, which is crucial for minimizing variability between wells.
Humidified Incubator
Maintained at 37°C with 5% CO₂.
Microplate Reader
Capable of measuring absorbance at a wavelength between 540 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
Experimental Workflow: A Step-by-Step Protocol
The following diagram provides a visual overview of the entire experimental procedure.
Application Notes and Protocols for the Study of STAT6 Inhibition Using Pyrimidine-Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Investigating STAT6 Signaling with a Focus on 4-(Pyrimidin-5-yl)morpholine Analogs I. Introduction: The Rationale...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating STAT6 Signaling with a Focus on 4-(Pyrimidin-5-yl)morpholine Analogs
I. Introduction: The Rationale for Targeting STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular signaling molecule and transcription factor that plays a critical role in the immune system.[1][2] It is a key mediator of the signaling pathways initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cell-mediated immune responses.[1][3] These responses are integral to allergic inflammation and are implicated in a range of atopic and fibrotic diseases. The activation of STAT6 is a crucial step in driving the expression of genes that promote allergic inflammation, making it a highly attractive therapeutic target for a variety of disorders, including asthma, atopic dermatitis, and other inflammatory conditions.
The quest for small molecule inhibitors of STAT6 has led to the exploration of various chemical scaffolds. Among these, pyrimidine-based compounds have shown significant promise. The pyrimidine ring system serves as a versatile backbone for the development of potent and selective kinase inhibitors and other therapeutic agents. When combined with a morpholine moiety, the resulting pyrimidine-morpholine scaffold often exhibits favorable physicochemical and pharmacokinetic properties, making it an area of active investigation in drug discovery. While the specific compound 4-(Pyrimidin-5-yl)morpholine is a subject of interest, this guide will focus on the well-characterized and potent STAT6 inhibitor, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide , as a representative molecule of the pyrimidine-morpholine class to illustrate the principles and protocols for studying STAT6 inhibition. This compound has demonstrated potent, sub-nanomolar inhibition of STAT6 and provides an excellent model for understanding the application of this chemical class in STAT6-focused research.
II. The STAT6 Signaling Pathway: A Visual Overview
The canonical STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Once recruited to the receptor complex, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression.[1]
Caption: A generalized workflow for Western blot analysis.
Protocol 3: Quantitative PCR (qPCR) for STAT6 Target Gene Expression
Inhibition of STAT6 phosphorylation should lead to a decrease in the expression of its target genes. qPCR is a sensitive method to quantify these changes.
Materials:
Cells treated as in the Western blot protocol (a longer IL-4 stimulation, e.g., 6-24 hours, may be required).
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for STAT6 target genes (e.g., CCL26/eotaxin-3, SOCS1) and a housekeeping gene (e.g., GAPDH, ACTB).
qPCR instrument
Procedure:
Treat cells with the test compound and/or IL-4.
Extract total RNA from the cells.
Synthesize cDNA from the RNA.
Perform qPCR using primers for the target genes and a housekeeping gene.
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Expected Outcome: Treatment with an effective STAT6 inhibitor should significantly reduce the IL-4-induced upregulation of STAT6 target genes.
Protocol 4: Reporter Gene Assay
A luciferase reporter assay provides a quantitative readout of STAT6 transcriptional activity.
Materials:
A cell line (e.g., HEK293)
A luciferase reporter plasmid containing STAT6 binding sites upstream of the luciferase gene.
A transfection reagent.
IL-4
Test compound
Luciferase assay reagent
Luminometer
Procedure:
Co-transfect the cells with the STAT6 reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
After 24 hours, pre-treat the cells with the test compound.
Stimulate the cells with IL-4.
After 6-24 hours, lyse the cells and measure luciferase activity.
Normalize the STAT6-driven luciferase activity to the control luciferase activity.
C. In Vivo Studies: Assessing Efficacy in Disease Models
For drug development professionals, demonstrating efficacy in a relevant animal model is a critical step. For STAT6 inhibitors, models of allergic asthma or atopic dermatitis are commonly used.
Protocol 5: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to assess the efficacy of anti-inflammatory compounds for asthma.
Materials:
BALB/c mice
Ovalbumin (OVA)
Alum adjuvant
Test compound formulated for in vivo administration (e.g., oral gavage)
Equipment for aerosolized OVA challenge
Materials for bronchoalveolar lavage (BAL) fluid collection and analysis (cell counting, cytokine ELISA)
Materials for lung histology (formalin, paraffin, H&E staining)
Procedure:
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
Treatment: Administer the test compound or vehicle to the mice daily, starting before the challenge phase (e.g., from day 21).
Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30).
Endpoint Analysis (24-48 hours after the last challenge):
Collect BAL fluid and perform total and differential cell counts to assess airway inflammation.
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
Perfuse and fix the lungs for histological analysis of inflammation and mucus production.
Expected Outcome: An effective STAT6 inhibitor is expected to reduce airway inflammation, eosinophil infiltration, and mucus production in the lungs of OVA-challenged mice.
IV. Data Interpretation and Troubleshooting
Discordance between Biochemical and Cellular Potency: If a compound is potent in a biochemical assay but weak in cellular assays, it may have poor cell permeability or be subject to efflux pumps.
Off-Target Effects: It is crucial to assess the selectivity of the inhibitor against other STAT family members and a panel of kinases to rule out off-target effects that could confound the results.
In Vivo Efficacy and Pharmacokinetics: A lack of in vivo efficacy may be due to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). It is essential to conduct pharmacokinetic studies to correlate drug exposure with efficacy.
V. Conclusion
The inhibition of the STAT6 signaling pathway represents a promising therapeutic strategy for a range of inflammatory and allergic diseases. The pyrimidine-morpholine scaffold has emerged as a valuable starting point for the design of potent and selective STAT6 inhibitors. By employing a systematic approach that combines biochemical, cellular, and in vivo assays, researchers can thoroughly characterize the activity of novel STAT6 inhibitors and advance their development as potential new medicines. The protocols and principles outlined in this guide provide a solid framework for conducting these critical studies.
VI. References
STAT6 mediates repression of inflammatory enhancers and limits activation of macrophages. (2018). Nature Immunology. [Link]
Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008). Bioorganic & Medicinal Chemistry. [Link]
Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. (2022). International Journal of Molecular Sciences. [Link]
Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. (2022). Biomolecules. [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]
Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis. (2021). Frontiers in Pharmacology. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. [Link]
STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2023). Journal of Translational Medicine. [Link]
Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2023). Business Wire. [Link]
STAT6 signal transducer and activator of transcription 6 [ (human)]. NCBI Gene. [Link]
DeepCure Unveils STAT6 Inhibitor Program with Novel Oral Small Molecules Targeting Type 2 Inflammation. (2023). FirstWord HealthTech. [Link]
In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example. (2023). BioDuro. [Link]
New morpholine-containing pyrimidinones act on α-adrenoceptors. (2024). European Journal of Pharmacology. [Link]
Signaling mechanisms, interaction partners, and target genes of STAT6. (2005). Cytokine & Growth Factor Reviews. [Link]
Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008). PubMed. [Link]
Inhibition of STAT6 signaling in cell-based assays. (A) Induction of... (2012). ResearchGate. [Link]
Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells. (2011). PLoS One. [Link]
Technical Support Center: Purification of 4-(Pyrimidin-5-yl)morpholine
Welcome to the dedicated technical support guide for the purification of 4-(pyrimidin-5-yl)morpholine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 4-(pyrimidin-5-yl)morpholine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification processes effectively.
The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Achieving high purity of 4-(pyrimidin-5-yl)morpholine is therefore a critical step in ensuring the reliability and reproducibility of downstream biological assays and the quality of drug candidates.
This guide is structured to address common challenges you may encounter during the purification of this compound, presented in a practical question-and-answer format.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4-(pyrimidin-5-yl)morpholine, providing detailed explanations and actionable solutions.
Q1: My crude product is an oil and won't solidify. How can I crystallize it?
Expert Insight: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point of the mixture or if the solution is supersaturated and cooled too rapidly.
Troubleshooting Steps:
Solvent Re-evaluation: The choice of solvent is paramount for successful crystallization. If your current solvent system is not yielding a solid, consider the following:
Solvent Polarity: 4-(Pyrimidin-5-yl)morpholine is a moderately polar molecule. A good starting point for recrystallization is a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.
Solvent Screening: Experiment with a range of solvents of varying polarities. A suggested screening panel is provided in the table below.
Co-solvent System: Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can induce crystallization. A common strategy is to dissolve the crude product in a minimum amount of a good solvent and then slowly add the poor solvent until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can then yield crystals.
Solvent System (v/v)
Polarity Index
Expected Solubility Behavior
Ethyl Acetate/Hexane
2.2 / 0.1
Good for inducing crystallization from a more polar co-solvent.
Dichloromethane/Methanol
3.1 / 5.1
Methanol can be used as the "good" solvent and DCM as the "poor" solvent.
Isopropanol/Water
4.0 / 10.2
A good option for moderately polar compounds.
Acetonitrile
5.8
Can be effective as a single solvent for recrystallization.
Inducing Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure, solid 4-(pyrimidin-5-yl)morpholine, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
Slow Cooling: After dissolving your compound in a hot solvent, allow it to cool to room temperature slowly. Then, place it in a refrigerator and finally in a freezer to maximize crystal formation. Rapid cooling often leads to the formation of oils or very small, impure crystals.
Q2: After column chromatography, my fractions are still impure. What could be the problem?
Expert Insight: Column chromatography is a powerful technique, but its success depends on the careful selection of the stationary and mobile phases, as well as proper technique. For nitrogen-containing heterocycles like 4-(pyrimidin-5-yl)morpholine, interactions with the stationary phase can be problematic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure chromatography fractions.
Detailed Explanation:
Tailing/Streaking on TLC: Basic compounds like 4-(pyrimidin-5-yl)morpholine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing of spots on a TLC plate and poor separation on a column. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent will neutralize these acidic sites and improve the peak shape.
Poor Separation: If your spots are not well-separated on the TLC plate, you need to optimize your solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value of around 0.3-0.4 and good separation from impurities. If you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system, which offers different selectivity.
Column Overloading: If your TLC shows good separation but your column fractions are still mixed, you may be overloading the column. As a general rule, the amount of crude material should be between 1-5% of the weight of the silica gel used.
Q3: I suspect my product is contaminated with unreacted starting materials. How can I remove them?
Expert Insight: The synthesis of 4-(pyrimidin-5-yl)morpholine typically involves the nucleophilic aromatic substitution of a halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine) with morpholine.[2] Incomplete reaction can lead to the presence of these starting materials in your crude product.
Identification and Removal of Common Impurities:
Impurity
Identification by 1H NMR
Removal Strategy
5-Halopyrimidine
Absence of morpholine signals (typically around 3.8 ppm and 3.2 ppm).
Column Chromatography: 5-Halopyrimidines are generally less polar than the product. They will elute earlier from a silica gel column.
Morpholine
Characteristic signals for the morpholine protons without the pyrimidine signals.
Aqueous Workup: Morpholine is highly soluble in water and can be removed by washing the organic layer with water or brine during the workup. An acidic wash (e.g., with dilute HCl) will protonate the morpholine, making it even more water-soluble.
Di-substituted pyrimidine (if starting from a dihalopyrimidine)
Complex aromatic region in the NMR.
Careful Column Chromatography: These byproducts may have similar polarity to the desired product, requiring careful optimization of the chromatographic conditions.
Pro-Tip: Running a TLC of your crude product alongside authentic samples of the starting materials can help you to identify these impurities and choose an appropriate solvent system for their separation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification and handling of 4-(pyrimidin-5-yl)morpholine.
Q1: What is the best general approach for purifying crude 4-(pyrimidin-5-yl)morpholine?
Answer: A multi-step approach is often the most effective:
Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate), and washing the organic layer with water and brine to remove water-soluble impurities like excess morpholine and inorganic salts.
Column Chromatography: For most research-scale syntheses, column chromatography on silica gel is the primary method for purification. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
Recrystallization: If the product obtained from chromatography is not of sufficient purity, or if you need to obtain a crystalline solid for analysis (e.g., X-ray crystallography), recrystallization can be performed.
Caption: General purification workflow for 4-(pyrimidin-5-yl)morpholine.
Q2: How can I assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity and identity of your 4-(pyrimidin-5-yl)morpholine:
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any impurities. The 1H NMR spectrum of 4-(pyrimidin-5-yl)morpholine is expected to show signals for the pyrimidine protons and the two sets of methylene protons of the morpholine ring.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 4-(pyrimidin-5-yl)morpholine (C8H11N3O), the expected exact mass is 165.0902 g/mol .[1][2]
Q3: What are the recommended storage conditions for pure 4-(pyrimidin-5-yl)morpholine?
Answer: Like many nitrogen-containing heterocycles, 4-(pyrimidin-5-yl)morpholine can be sensitive to air and light over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the column.
Elution: Start eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity of the mobile phase.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. References
MySkinRecipes. 4-(Pyrimidin-5-yl)morpholine. Available from: [Link]
Navigating the Nuances of 4-(Pyrimidin-5-yl)morpholine in Solution: A Technical Support Guide
Welcome to the technical support center for 4-(Pyrimidin-5-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(Pyrimidin-5-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. We understand that unanticipated instability can compromise experimental results and timelines. Therefore, this resource offers a comprehensive overview of potential challenges, preventative measures, and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 4-(Pyrimidin-5-yl)morpholine solutions to proactively mitigate stability issues.
Q1: What are the recommended solvents for dissolving 4-(Pyrimidin-5-yl)morpholine?
A1: 4-(Pyrimidin-5-yl)morpholine generally exhibits good solubility in a range of organic solvents. For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. For aqueous buffers used in biological assays, it is crucial to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium. Direct dissolution in aqueous buffers may be challenging and can lead to solubility-related stability issues.
Q2: What are the optimal storage conditions for 4-(Pyrimidin-5-yl)morpholine solutions?
A2: For optimal stability, stock solutions of 4-(Pyrimidin-5-yl)morpholine in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours, protected from light.
Q3: Are there any known incompatibilities with common buffer components?
A3: While specific incompatibility data for 4-(Pyrimidin-5-yl)morpholine is not extensively documented, it is prudent to be aware of potential interactions with certain buffer components. Strong oxidizing agents should be avoided as the morpholine ring can be susceptible to oxidation. Additionally, highly acidic or basic conditions can promote hydrolysis of the pyrimidine ring or the C-N bond linking the two moieties. When using buffers with reactive components, it is advisable to perform a preliminary stability assessment.
Q4: How does pH affect the stability of 4-(Pyrimidin-5-yl)morpholine in aqueous solutions?
A4: The stability of 4-(Pyrimidin-5-yl)morpholine in aqueous solutions is expected to be pH-dependent. The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The morpholine nitrogen provides a potential site for protonation at acidic pH, which may influence the overall electronic properties and stability of the molecule. It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 6-7.5) for most applications, unless experimental conditions dictate otherwise.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with 4-(Pyrimidin-5-yl)morpholine.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Precipitation upon dilution of DMSO stock into aqueous buffer.
The concentration in the final aqueous solution exceeds the compound's kinetic solubility.
- Increase the percentage of DMSO in the final solution (if permissible for the assay).- Decrease the final concentration of the compound.- Use a co-solvent, such as ethanol or polyethylene glycol, in the aqueous buffer to improve solubility.
Gradual color change (e.g., yellowing) of the solution over time.
Oxidative degradation of the molecule, potentially accelerated by light exposure or the presence of oxidizing agents in the solvent or buffer.
- Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.- Degas solvents and buffers to remove dissolved oxygen.- Avoid sources of peroxide contamination in solvents like THF or dioxane.
Loss of biological activity or inconsistent results in assays.
Chemical degradation of the compound, leading to a lower effective concentration of the active molecule.
- Confirm the purity of the solid compound before preparing solutions.- Prepare fresh solutions for each experiment from a recently prepared stock.- Perform a stability study under your specific experimental conditions (see Experimental Protocol below) to determine the degradation rate.
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).
Formation of degradation products due to hydrolysis, oxidation, or photolysis.
- Characterize the degradation products using mass spectrometry to understand the degradation pathway.- Adjust solution preparation and storage conditions to minimize the formation of these impurities.- If unavoidable, assess the impact of the degradation products on your assay.
Understanding Potential Degradation Pathways
The stability of 4-(Pyrimidin-5-yl)morpholine is influenced by the chemical properties of both the pyrimidine and morpholine rings, as well as the linkage between them. While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on the known chemistry of its constituent parts.
A likely point of degradation is the C-N bond connecting the morpholine and pyrimidine rings, which can be susceptible to cleavage, particularly under harsh conditions. The pyrimidine ring itself can undergo hydrolytic degradation, leading to ring-opening. Furthermore, the morpholine moiety can be oxidized.
Caption: Potential degradation pathways of 4-(Pyrimidin-5-yl)morpholine.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of 4-(Pyrimidin-5-yl)morpholine under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for this study.
Objective: To evaluate the stability of 4-(Pyrimidin-5-yl)morpholine under hydrolytic, oxidative, and photolytic stress conditions.
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Pyrimidin-5-yl)morpholine in a suitable organic solvent (e.g., acetonitrile or DMSO).
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Also, incubate a solution of the compound (100 µg/mL) at 60°C for 24 hours.
Sample Analysis:
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Data Analysis:
Calculate the percentage of degradation of 4-(Pyrimidin-5-yl)morpholine in each condition by comparing the peak area of the parent compound at each time point to the initial time point.
Monitor the formation of any degradation products and their retention times.
This forced degradation study will provide valuable insights into the stability profile of 4-(Pyrimidin-5-yl)morpholine and help in developing appropriate handling and storage procedures for your specific application.
Conclusion
While 4-(Pyrimidin-5-yl)morpholine is a valuable research compound with generally favorable properties, a thorough understanding of its potential stability issues in solution is critical for obtaining reliable and reproducible experimental data. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can minimize the risk of compound degradation and ensure the integrity of their scientific investigations.
Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Bioorganic Chemistry, 141, 106868. [Link]
Poupin, P., et al. (1997). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 63(10), 4056–4060. [Link]
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]
Camaioni, E., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Troubleshooting
Technical Support Center: Pyrimidine-Morpholine Scaffold Optimization
Status: Operational | Tier: Advanced Chemical Biology Support Ticket Focus: Enhancing Selectivity Profiles of Kinase Inhibitors Welcome to the Selectivity Optimization Hub Subject: Overcoming the "Promiscuity Trap" in Py...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Advanced Chemical Biology Support
Ticket Focus: Enhancing Selectivity Profiles of Kinase Inhibitors
Welcome to the Selectivity Optimization Hub
Subject: Overcoming the "Promiscuity Trap" in Pyrimidine-Morpholine Scaffolds.
Context: The pyrimidine-morpholine core is a privileged scaffold in kinase drug discovery, particularly for PI3K, mTOR, and DNA-PK inhibitors (e.g., GDC-0980, VS-5584). However, its primary binding mode—interacting with the kinase hinge region via the morpholine oxygen—often leads to pan-inhibition or off-target toxicity.
This guide provides troubleshooting workflows to transition your lead compounds from "promiscuous binders" to "isoform-selective probes."
Module 1: Structural Design & SAR Troubleshooting
Incident Report: "My inhibitor hits multiple Class I PI3K isoforms and mTOR with equal potency. How do I engineer selectivity?"
Root Cause Analysis:
The morpholine oxygen typically acts as a hydrogen bond acceptor for the backbone amide of a conserved valine residue in the hinge region (e.g., Val851 in PI3Kα , Val2240 in mTOR ). Because this hinge architecture is highly conserved, an unsubstituted morpholine provides little discrimination.
Corrective Action: Steric Exploitation Strategy
To enhance selectivity, you must exploit the subtle differences in the "affinity pockets" adjacent to the hinge.
1. The "Bridged Morpholine" Tactic (mTOR Selectivity)
Mechanism: The ATP-binding pocket of mTOR is deeper (due to Leu2354) compared to PI3Kα (which has Phe961).[1]
Modification: Replace the standard morpholine with a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) or a substituted morpholine (e.g., (R)-3-methylmorpholine).
Result: The bulky bridged structure is accommodated by the deeper mTOR pocket but creates a steric clash with the shallower PI3K pocket, drastically reducing PI3K affinity while maintaining mTOR potency.
2. The "Solvent-Exposed" Vector (Isoform Tuning)
Mechanism: The pyrimidine C-2 or C-6 positions often point toward the solvent.
Modification: Grow vectors here (e.g., ureidophenyl groups) to reach non-conserved residues like Lys2187 in mTOR or specific non-conserved aspartates in PI3K isoforms.
Data Summary: Impact of Morpholine Substitution
Scaffold Modification
Binding Mode Impact
Selectivity Outcome
Unsubstituted Morpholine
H-bonds to conserved Hinge Valine (flat conformation).
Promiscuous (Pan-PI3K/mTOR)
(R)-3-methylmorpholine
Induces twist; restricts conformation.
Moderate Selectivity (Favors mTOR)
Bridged Morpholine
Rigid, bulky 3D structure.
High Selectivity (mTOR > PI3K)
Tetrahydropyran (THP)
Lacks Nitrogen H-bond donor/acceptor capacity.
Loss of Potency (Negative Control)
Visual Workflow: SAR Decision Tree
Figure 1: Structural Activity Relationship (SAR) decision tree for optimizing pyrimidine-morpholine selectivity.
Module 2: Cellular Potency vs. Selectivity Disconnect
Incident Report: "My compound is 100x selective in biochemical assays but equipotent (non-selective) in live cells."
Root Cause Analysis:
Biochemical assays are often performed at low ATP concentrations (near
). However, intracellular ATP is millimolar (1–5 mM). If your inhibitor competes with ATP, its cellular potency () depends on the kinase's affinity for ATP ().
The Trap: If Off-Target Kinase B has a very high
(weak ATP binding), your inhibitor faces less competition in the cell than predicted, making it more potent against the off-target than expected.
Corrective Action: Live-Cell Target Engagement (NanoBRET)
Do not rely solely on Western Blots (which measure downstream signaling and can be amplified). You must measure direct binding in the cellular environment.
Protocol: NanoBRET™ Target Engagement Assay
This protocol validates whether your pyrimidine-morpholine inhibitor engages the specific kinase target in the presence of physiological ATP.
Prerequisites:
HEK293 cells transfected with Kinase-NanoLuc® fusion vectors.[2]
Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.
Data Analysis:
Calculate the Raw BRET Ratio:
Convert to MilliBRET units (mBU):
.
Fit data to a sigmoidal dose-response curve to determine cellular affinity (
).
Visual Workflow: Assay Validation Logic
Figure 2: Logic flow for validating cellular target engagement using NanoBRET.
Module 3: Common Pitfalls (FAQs)
Q: Why do my pyrimidine-morpholine compounds precipitate in assay buffer?A: While the morpholine improves solubility, the planar pyrimidine core can induce
-stacking aggregation.
Test: Run Dynamic Light Scattering (DLS). If particles >10nm are detected, you have aggregates.
Fix: Add 0.01% Triton X-100 to your biochemical assay buffer to disrupt promiscuous aggregates.
Q: Can I use this scaffold for kinases other than PI3K/mTOR?A: Yes, but caution is required. The "hinge-binding" morpholine is a common motif. To target other kinases (e.g., DNA-PK), you must modify the "tail" extending from the pyrimidine to interact with the specific P-loop or catalytic loop residues unique to that kinase.
References
Borgman, P. et al. (2024). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH National Library of Medicine.
Beaufils, F. et al. (2017). Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding.[3] Journal of Medicinal Chemistry.
Technical Support Center: Navigating and Overcoming Resistance to 4-(Pyrimidin-5-yl)morpholine-Based Kinase Inhibitors in Cancer Cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to 4-(Pyrimidin-5-yl)morpholine and its derivatives, a core scaffold in many kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to 4-(Pyrimidin-5-yl)morpholine and its derivatives, a core scaffold in many kinase inhibitors targeting critical cancer signaling pathways. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you dissect resistance mechanisms and develop effective strategies to overcome them. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when observing resistance to kinase inhibitors with the 4-(pyrimidin-5-yl)morpholine scaffold, which predominantly target the PI3K/mTOR and CDK9 pathways.
Q1: My cancer cell line, which was initially sensitive to my 4-(pyrimidin-5-yl)morpholine-based inhibitor, is now showing reduced sensitivity. What are the most likely reasons?
A1: Acquired resistance to kinase inhibitors is a common phenomenon. For compounds with the 4-(pyrimidin-5-yl)morpholine scaffold targeting the PI3K/mTOR or CDK9 pathways, the primary drivers of resistance can be broadly categorized into two main areas:
On-Target Alterations: These are changes that directly affect the drug's target protein. A common mechanism for CDK9 inhibitors is the acquisition of point mutations within the kinase domain of CDK9, such as the L156F mutation.[1][2] This mutation can cause steric hindrance, preventing the inhibitor from binding effectively.[2] For PI3K inhibitors, acquired mutations or amplification of the PIK3CA gene can also occur, leading to hyperactivation of the pathway that overcomes the inhibitory effect of the drug.[3]
Bypass Mechanisms: The cancer cell can activate alternative signaling pathways to compensate for the inhibition of the primary target. This is a very common mechanism of resistance to PI3K/mTOR inhibitors.[4] These "bypass tracks" can include the reactivation of Receptor Tyrosine Kinases (RTKs) or the activation of parallel pro-survival pathways like the MAPK/ERK pathway.[3][5]
Q2: How can I determine if the resistance I'm observing is due to an on-target mutation or a bypass pathway?
A2: A combination of molecular and cellular biology techniques is necessary to distinguish between these possibilities.
For On-Target Mutations:
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding region of the target kinase (e.g., CDK9, PIK3CA) in your resistant cell line and compare it to the parental, sensitive cell line. This will identify any acquired mutations.
Western Blotting: While not definitive for mutations, a western blot can sometimes show altered protein expression levels of the target, which might suggest a change in protein stability due to mutation.
For Bypass Pathways:
Phospho-protein Western Blotting: This is a key technique. Probe for the activation status (phosphorylation) of key proteins in alternative signaling pathways. For example, if you suspect MAPK pathway activation as a bypass to PI3K inhibition, you would probe for phosphorylated ERK (p-ERK). An increase in p-ERK in the resistant cells upon treatment with your inhibitor would support this hypothesis.
RTK Arrays: These commercially available arrays allow you to simultaneously screen for the activation of a wide range of receptor tyrosine kinases, providing a broader view of potential bypass signaling.
Q3: I'm starting a new project with a 4-(pyrimidin-5-yl)morpholine-based inhibitor. How can I proactively study potential resistance mechanisms?
A3: A powerful approach is to generate a resistant cell line in the laboratory. This allows you to study acquired resistance mechanisms in a controlled environment. The general principle is to culture your sensitive cancer cell line in the presence of the inhibitor over an extended period, gradually increasing the concentration as the cells adapt.[6][7][8] This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are lethal to the parental cells. Once you have a resistant cell line, you can use the techniques mentioned in Q2 to investigate the underlying mechanisms.
Q4: Are there any general strategies to overcome resistance to these types of inhibitors?
A4: Yes, the primary strategy is combination therapy.[9] Once you have identified the resistance mechanism, you can use a second drug to target that specific vulnerability.
If resistance is due to a bypass pathway: Combine your primary inhibitor with an inhibitor of the activated bypass pathway. For example, if you observe MAPK pathway activation, a combination with a MEK or ERK inhibitor could be effective.[3]
If resistance is due to an on-target mutation: This can be more challenging. One approach is to develop next-generation inhibitors that can bind to the mutated kinase.[10] Alternatively, you could explore targeting downstream effectors of the mutated kinase.
For general multidrug resistance: If you suspect upregulation of drug efflux pumps like P-glycoprotein (MDR1), you could co-administer a P-gp inhibitor.
II. Troubleshooting Guides
This section provides practical advice for common experimental hurdles encountered when studying resistance to 4-(pyrimidin-5-yl)morpholine-based inhibitors.
Guide 1: Inconsistent Results in Cell Viability Assays
Cell viability assays (e.g., MTT, MTS, CellTiter-Glo) are fundamental for assessing drug sensitivity. Inconsistent results can derail a project. Here’s how to troubleshoot:
Problem
Potential Cause
Troubleshooting Steps
High variability between replicate wells
Uneven cell seeding; Edge effects in the microplate
Ensure a single-cell suspension before seeding. Mix gently but thoroughly. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation.[11]
IC50 value shifts between experiments
Inconsistent cell health or passage number; Reagent variability
Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase when seeding. Prepare fresh drug dilutions for each experiment.[12][13]
Low signal or poor dynamic range in MTT/MTS assays
Insufficient cell number; Suboptimal incubation time
Optimize cell seeding density for your specific cell line. Perform a time-course experiment to determine the optimal incubation time with the tetrazolium reagent.[11][14]
Drug precipitation in culture medium
Poor drug solubility
Check the solubility of your compound. If using DMSO as a solvent, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced toxicity.[11]
Guide 2: Western Blotting for Signaling Pathway Analysis - Common Pitfalls
Western blotting is crucial for analyzing the activation state of signaling pathways. Here are some common issues and their solutions, particularly when looking at phosphorylated proteins.
Problem
Potential Cause
Troubleshooting Steps
Weak or no signal for phospho-proteins
Loss of phosphorylation during sample preparation; Low abundance of the phospho-protein
Crucially, always include phosphatase inhibitors in your lysis buffer. Keep samples on ice at all times.[15] Consider enriching your protein of interest through immunoprecipitation before running the western blot.
Use BSA instead of milk as a blocking agent, as milk contains phosphoproteins that can be recognized by anti-phospho antibodies.[15] Ensure adequate washing steps.
Bands at incorrect molecular weight
Post-translational modifications; Splice variants; Protein degradation
Consult literature for known modifications or variants of your protein of interest. Ensure protease inhibitors are included in your lysis buffer.
Inconsistent loading between lanes
Inaccurate protein quantification
Use a reliable protein quantification assay (e.g., BCA). Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot to normalize your data. For phospho-protein analysis, the best loading control is the total protein level of your target.[15]
III. Detailed Experimental Protocols
Here we provide step-by-step protocols for key experiments in the study of resistance to 4-(pyrimidin-5-yl)morpholine-based inhibitors.
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[6][8]
1. Determine the Initial IC50:
a. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with your parental (sensitive) cell line using a range of concentrations of your 4-(pyrimidin-5-yl)morpholine-based inhibitor.
b. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
2. Initial Drug Exposure:
a. Culture the parental cells in their standard growth medium containing the inhibitor at a concentration of approximately half the IC50.
b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
c. Initially, you may observe significant cell death. Allow the surviving cells to repopulate the culture vessel.
3. Dose Escalation:
a. Once the cells are growing steadily at the current drug concentration, increase the concentration by a factor of 1.5 to 2.[6]
b. Again, expect an initial period of cell death followed by the outgrowth of resistant cells.
c. Repeat this dose escalation process incrementally. This can be a lengthy process, often taking several months.
4. Maintenance of the Resistant Phenotype:
a. Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line should be continuously cultured in the presence of the maintenance concentration of the drug.
b. Periodically re-evaluate the IC50 of the resistant line to ensure the phenotype is stable.
c. It is crucial to cryopreserve stocks of the resistant cells at various stages of the selection process.
Protocol 2: Western Blot Analysis of PI3K/mTOR and CDK9 Pathway Activity
This protocol outlines the steps for detecting key phosphorylated proteins to assess pathway activation.
1. Cell Lysis and Protein Quantification:
a. Culture sensitive and resistant cells to ~80% confluency. Treat with your inhibitor or vehicle control for the desired time.
b. Place the culture plates on ice and wash the cells once with ice-cold PBS.
c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
d. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
f. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
c. Run the gel until the dye front reaches the bottom.
d. Transfer the proteins to a PVDF or nitrocellulose membrane. For phospho-proteins, PVDF is often recommended for its durability during stripping and re-probing.[15]
3. Immunoblotting:
a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-S6, anti-phospho-RNA Pol II) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[16]
c. Wash the membrane three times for 5-10 minutes each with TBST.
d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
e. Wash the membrane three times for 10-15 minutes each with TBST.
4. Detection:
a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
b. Visualize the bands using a chemiluminescence imaging system.
c. If necessary, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) or a loading control.
Protocol 3: siRNA-Mediated Knockdown to Validate a Resistance Gene
This protocol describes how to use siRNA to transiently silence a gene suspected of conferring resistance and then assess the impact on drug sensitivity.
1. siRNA Transfection:
a. Seed your resistant cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
b. Prepare two sets of tubes: one for the siRNA targeting your gene of interest and one for a non-targeting (scramble) siRNA control.
c. In each tube, dilute the siRNA in serum-free medium.
d. In separate tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
e. Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 10-20 minutes to allow complexes to form.
f. Add the siRNA-lipid complexes dropwise to the cells.
g. Incubate the cells for 24-72 hours.
2. Validation of Knockdown:
a. Quantitative PCR (qPCR): After 24-48 hours of transfection, harvest a portion of the cells and extract RNA. Perform reverse transcription followed by qPCR to measure the mRNA levels of your target gene. A significant reduction in mRNA levels in the cells treated with the target siRNA compared to the scramble control confirms knockdown.
b. Western Blotting: After 48-72 hours of transfection, lyse the remaining cells and perform a western blot as described in Protocol 2 to confirm a reduction in the protein level of your target gene.
3. Phenotypic Analysis:
a. After confirming knockdown, re-seed the transfected cells into 96-well plates.
b. Treat the cells with a range of concentrations of your 4-(pyrimidin-5-yl)morpholine-based inhibitor.
c. Perform a cell viability assay after 48-72 hours of drug treatment.
d. If the knockdown of your target gene re-sensitizes the resistant cells to the inhibitor (i.e., the IC50 decreases), this provides strong evidence that the gene is involved in the resistance mechanism.
IV. Visualizations and Diagrams
Signaling Pathways
Caption: The PI3K/mTOR signaling pathway.
Caption: The CDK9 signaling pathway.
Experimental Workflows
Caption: Workflow for investigating drug resistance.
V. References
Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Using CRISPR-Cas9 to Dissect Cancer Mutations in Cell Lines - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
Ways to generate drug-resistant cancer cell lines? - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Abstract 61: Overcoming acquired resistance to PI3K inhibitors in head and neck squamous cell carcinoma with combination treatment | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved February 3, 2026, from [Link]
Western Blot Doctor™ — Signal Strength Problems - Bio-Rad. (n.d.). Retrieved February 3, 2026, from [Link]
Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (n.d.). Retrieved February 3, 2026, from [Link]
STEM-16. COMBINATION THERAPIES WITH CDK9 INHIBITORS AS A PROMISING STRATEGY TO OVERCOME THERAPY RESISTANCE IN GLIOBLASTOMAS | Neuro-Oncology | Oxford Academic. (n.d.). Retrieved February 3, 2026, from [Link]
Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. (n.d.). Retrieved February 3, 2026, from [Link]
Abstract B13: The impact of combined CDK9 inhibition and TRAIL treatment on NSCLC | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved February 3, 2026, from [Link]
Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors | ACS Omega. (n.d.). Retrieved February 3, 2026, from [Link]
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (n.d.). Retrieved February 3, 2026, from [Link]
Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (n.d.). Retrieved February 3, 2026, from [Link]
Technical Support Center: Enhancing the Bioavailability of 4-(Pyrimidin-5-yl)morpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(pyrimidin-5-yl)morpholine derivatives. This guide is designed to provide you with in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(pyrimidin-5-yl)morpholine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to help you overcome common challenges related to the bioavailability of this important class of compounds. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Promise and Challenges of 4-(Pyrimidin-5-yl)morpholine Derivatives
The 4-(pyrimidin-5-yl)morpholine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for oncology.[1][2] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profile, including aqueous solubility and metabolic stability.[3][4] However, despite these advantages, achieving optimal oral bioavailability can be a significant hurdle. This guide will address the common issues of poor solubility, metabolic instability, and formulation difficulties that researchers may encounter.
Here we address some of the most common questions and issues that arise during the development of 4-(pyrimidin-5-yl)morpholine derivatives.
Q1: My 4-(pyrimidin-5-yl)morpholine derivative shows poor aqueous solubility. What are the potential causes and how can I improve it?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds. The underlying cause is often a combination of a rigid crystal lattice structure and lipophilic substituents on the pyrimidine or morpholine rings.
Troubleshooting Steps:
Salt Formation: If your compound has a basic nitrogen atom, consider forming a salt (e.g., hydrochloride salt) to enhance its solubility.
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing can increase the surface area available for dissolution.
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly improve solubility and dissolution rates.[5][6][7]
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs) can be effective.[8]
Q2: I'm observing rapid metabolism of my compound in liver microsome assays. What are the likely metabolic hotspots?
A2: The 4-(pyrimidin-5-yl)morpholine scaffold has several potential sites for metabolism. Based on studies of similar kinase inhibitors, the following are common metabolic pathways:
Morpholine Ring Opening: The morpholine ring can be a site of oxidative metabolism, leading to ring opening.[9]
Oxidation of the Morpholine Ring: N-dealkylation or oxidation at the carbon atoms adjacent to the nitrogen or oxygen of the morpholine ring can occur.
Hydroxylation of the Pyrimidine Ring: The pyrimidine ring can undergo hydroxylation, mediated by cytochrome P450 enzymes.
Troubleshooting and Mitigation Strategies:
Deuteration: Strategically replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism.
Structural Modification: Introducing electron-withdrawing groups on the pyrimidine ring can decrease its susceptibility to oxidation. Blocking metabolic sites with small, inert groups like fluorine can also be effective.
Q3: My compound has good solubility and metabolic stability, but still shows low oral bioavailability in animal models. What could be the reason?
A3: Low oral bioavailability in the presence of good solubility and stability often points to poor membrane permeability or significant efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
Assess Permeability: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium.
Investigate Efflux: In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to see if the permeability increases. A significant increase suggests your compound is a P-gp substrate.
Formulation with Permeation Enhancers: Certain excipients can be included in formulations to transiently open tight junctions or inhibit efflux transporters, thereby improving absorption.
In-Depth Technical Guides & Protocols
Guide 1: Enhancing Solubility with Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for improving the solubility of poorly water-soluble drugs by converting them from a crystalline to a higher-energy amorphous state within a polymer matrix.[5][6][7][10]
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.
Solvent System: Select a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
Preparation:
Dissolve the 4-(pyrimidin-5-yl)morpholine derivative and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
Stir the solution until both components are fully dissolved.
Solvent Evaporation:
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50 °C).
Continue evaporation until a dry film is formed.
Drying and Milling:
Further dry the resulting solid in a vacuum oven to remove any residual solvent.
Gently mill the dried ASD to obtain a fine powder.
Characterization:
Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Assess the dissolution rate of the ASD compared to the crystalline drug.
Formulation
Drug:Polymer Ratio (w/w)
Dissolution Enhancement (vs. Crystalline)
ASD with PVP K30
1:3
~10-fold
ASD with HPMC-AS
1:3
~15-fold
ASD with Soluplus®
1:3
~20-fold
Note: The above data is illustrative and will vary depending on the specific compound and experimental conditions.
Guide 2: Assessing Intestinal Permeability using the Caco-2 Cell Model
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12][13]
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.[14]
Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 6.5 for the apical (AP) side and pH 7.4 for the basolateral (BL) side.[11]
Dosing:
Dissolve the test compound in the transport buffer.
For AP to BL transport (absorption), add the dosing solution to the apical side and fresh buffer to the basolateral side.
For BL to AP transport (efflux), add the dosing solution to the basolateral side and fresh buffer to the apical side.
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.
Analysis: Analyze the concentration of the compound in the samples using a suitable analytical method like LC-MS/MS.
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Compound Type
Expected Papp (x 10⁻⁶ cm/s)
Interpretation
High Permeability (e.g., Propranolol)
> 10
Well-absorbed
Moderate Permeability
1 - 10
Moderately absorbed
Low Permeability (e.g., Atenolol)
< 1
Poorly absorbed
Reference values for interpreting Caco-2 permeability data.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Improving Bioavailability
Caption: A decision-making workflow for addressing bioavailability issues.
Diagram 2: Metabolic Pathways of Morpholine-Containing Compounds
Caption: Common metabolic pathways for morpholine-containing compounds.
References
MySkinRecipes. (n.d.). 4-(Pyrimidin-5-yl)morpholine. Retrieved from [Link]
Gao, H., et al. (2010). Metabolism considerations for kinase inhibitors in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1077-1093. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Pinto, M. F., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Molecules, 26(16), 4788. [Link]
Di Pietro, O., & Carreiras, M. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374. [Link]
Ferreira, L. G., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 595. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102448. [Link]
Hubatsch, I., et al. (2007). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Nature Protocols, 2(9), 2111-2119. [Link]
Sharma, V. (2023). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. [Link]
Ioele, G., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(9), 1438. [Link]
Di Pietro, O., & Carreiras, M. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374. [Link]
Reddy, M. V. R., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(8), 12595-12608. [Link]
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. Retrieved from [Link]
Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 563-581. [Link]
Artursson, P., & Karlsson, J. (1991). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 7(4), 299-315. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Zhang, J., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 12(10), 1637-1653. [Link]
Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5801. [Link]
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
Wang, X., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Tenjarla, S. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 15(7), 1894. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Lonza. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]
Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 1537261. [Link]
Artursson, P. (2012). Automated Permeability Assays for Caco-2 and MDCK Cells. DIVA-portal. [Link]
Shestakova, T. S., et al. (2023). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 28(15), 5801. [Link]
Challenges in scaling up 4-(Pyrimidin-5-yl)morpholine synthesis
Technical Support Center: 4-(Pyrimidin-5-yl)morpholine Synthesis Guide Ticket ID: SC-PYR-5-MOR-001 Subject: Scale-up challenges for C–N coupling at the pyrimidine C5 position Assigned Specialist: Senior Application Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-(Pyrimidin-5-yl)morpholine Synthesis Guide
Ticket ID: SC-PYR-5-MOR-001
Subject: Scale-up challenges for C–N coupling at the pyrimidine C5 position
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Scaling the synthesis of 4-(pyrimidin-5-yl)morpholine presents a classic regiochemical paradox. Unlike the 2-, 4-, or 6-positions of the pyrimidine ring, the 5-position is not sufficiently electrophilic for standard nucleophilic aromatic substitution (
).[1] It behaves electronically more like a pyridine C3 position or an electron-deficient arene.
Therefore, "forcing" an
reaction often leads to decomposition or low yields.[1] The industry-standard solution for scale-up is Palladium-Catalyzed Buchwald-Hartwig Amination .[1] This guide addresses the specific challenges of this route, including catalyst deactivation by pyrimidine nitrogens, exotherm management, and Palladium (Pd) removal.[1]
Part 1: Route Selection & Chemistry (FAQs)
Q: Why can't I just reflux 5-bromopyrimidine and morpholine in DMF?A: You will likely recover starting material or generate black tar.
Mechanism:
requires a Meisenheimer complex stabilized by electron-withdrawing nitrogen atoms ortho or para to the leaving group. At the 5-position, the nitrogens are meta, offering no resonance stabilization for the negative charge.[1]
The Fix: You must use a transition metal catalyst (Pd) to facilitate the oxidative addition into the C–Br bond, which is feasible due to the inductive electron-withdrawing nature of the ring.[1]
Q: What is the recommended catalytic system for scale-up?A: For coupling secondary amines (morpholine) with electron-deficient heteroaryl bromides, we recommend a Pd(OAc)₂ / Xantphos system.[1]
Why Xantphos? It is a wide-bite-angle bidentate ligand. It promotes the reductive elimination step, which is often the rate-determining step for this specific substrate class.[1] It also stabilizes the Pd center against coordination from the pyrimidine nitrogens (catalyst poisoning).[1]
Alternative:Pd-PEPPSI-IPr is a robust alternative if phosphine contamination is a concern, but Xantphos is generally more cost-effective for this specific transformation.[1]
Part 2: Optimized Scale-Up Protocol
This protocol is designed for a 100g to 1kg scale .
Inerting: Charge the reactor with 5-Bromopyrimidine, NaOtBu, and Xantphos. Cycle N₂/Vacuum (3x) to remove O₂.[1] Oxygen kills the active Pd(0) species.[1]
Catalyst Addition: Add Pd(OAc)₂. (Adding Pd last prevents premature activation).[1]
Amine Addition: Add Morpholine via addition funnel.
Reaction: Heat to 90–100°C .
Note: An exotherm may occur around 60°C as the catalytic cycle initiates.
Monitoring: HPLC should show >98% conversion within 4–6 hours.
Workup (Critical for Pd Removal):
Cool to 25°C.
Quench with water (5 V).
Phase Cut: The product is in the organic layer. The pyrimidine ring makes it somewhat polar; if yield is low, back-extract aqueous layer with DCM or EtOAc.
Scavenging: Treat organic layer with SiliaMetS® Thiol or activated carbon (Charcoal) at 50°C for 1 hour to bind residual Pd.[1]
Salt Formation: Add HCl in IPA to precipitate the 4-(pyrimidin-5-yl)morpholine hydrochloride salt .[1] This rejects organic impurities and residual Pd.
Part 3: Troubleshooting Guide (The "What Ifs")
Issue 1: Reaction Stalls at 70-80% Conversion
Diagnosis: Catalyst deactivation.[2] The pyrimidine product itself can compete for the Pd center, or O₂ ingress has oxidized the ligand.[1]
Solution:
Do NOT add more Pd(OAc)₂ alone. It will just precipitate as Pd black.[1]
Add a fresh degassed solution of Pd(OAc)₂ + Xantphos (pre-mixed) .
Verify inert atmosphere.
Issue 2: "Sticky" Precipitate during Workup
Diagnosis: The free base of the product has a low melting point or forms an oil.
Solution: Do not try to isolate the free base solid on a large scale. Keep it in solution and isolate as the HCl or Fumarate salt . The salt forms a free-flowing crystalline solid that is easy to filter.
Issue 3: High Residual Palladium (>100 ppm)
Diagnosis: Pyrimidine nitrogens bind Pd tightly.
Solution:
Method A: Wash the organic layer with 5% aqueous L-Cysteine solution.
Method B: Recrystallize the HCl salt from Ethanol/Water. The Pd stays in the mother liquor.
Part 4: Visualization & Logic
Figure 1: Process Logic & Decision Tree
This diagram illustrates the critical decision points during the synthesis and purification.
Caption: Decision logic for route selection and isolation. Note that salt formation is critical for avoiding oiling issues.
Part 5: Safety & Engineering Controls
Thermal Hazard: The reaction is exothermic. On a >100g scale, dose the Morpholine slowly at reaction temperature rather than all at once, or use a "heat-up and hold" protocol with careful monitoring.
Base Handling: NaOtBu is moisture-sensitive and corrosive. Handle in a glovebox or using solid addition funnels under N₂ flow.
Genotoxicity: 5-Bromopyrimidine and the resulting Pd-species should be treated as potential genotoxins. Ensure <10 ppm Pd in the final API intermediate.
References
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of halogenated quinolines and quinoxalines.[3] Tetrahedron, 58(11), 2041-2075. Link(Foundational text on Pd-coupling on electron-deficient heterocycles).
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link(Source for Ligand selection logic: Xantphos/BrettPhos utility).
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular coupling of aryl halides and amides.[4] Organic Letters, 4(17), 3011-3014. Link(Methodology for Xantphos usage).
Magano, J., & Dunetz, J. R. (2011).[1] Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 111(10), 6557-6602. Link(Reference for scale-up safety and Pd removal strategies).
A Comparative Guide to the Efficacy of 4-(Pyrimidin-5-yl)morpholine Versus Established Kinase Inhibitors
This guide provides a detailed comparative analysis of the novel kinase inhibitor, 4-(Pyrimidin-5-yl)morpholine, against established agents targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the novel kinase inhibitor, 4-(Pyrimidin-5-yl)morpholine, against established agents targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cellular data to provide a clear perspective on the potential of this emerging therapeutic candidate.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1] While inhibitors targeting individual components of this pathway, such as the PI3K-alpha inhibitor Alpelisib or mTORC1 inhibitors like Everolimus, have been approved for clinical use, their efficacy can be limited by feedback activation loops.[2][3][4] For instance, inhibition of mTORC1 can lead to the activation of AKT and PI3K, mitigating the drug's overall effect.[4]
This has spurred the development of dual PI3K/mTOR inhibitors, which aim to provide a more comprehensive and durable blockade of the pathway.[4][5] The 4-(Pyrimidin-5-yl)morpholine scaffold has emerged as a promising pharmacophore for potent and selective kinase inhibition, particularly for PI3K and mTOR.[6] This guide will evaluate a representative molecule from this class, herein referred to as "Pyrimorph," against established isoform-specific and dual-target inhibitors.
Biochemical Profiling: Potency and Selectivity
A primary determinant of a kinase inhibitor's therapeutic potential is its potency against the intended target and its selectivity across the broader kinome. High potency ensures efficacy at lower concentrations, while selectivity minimizes off-target effects and associated toxicities.
Experimental Rationale: The choice of comparator agents is critical for a meaningful analysis. We have selected:
Alpelisib (PI3Kα-specific): To benchmark against a highly selective, clinically approved PI3K inhibitor.[7]
Everolimus (mTORC1 allosteric inhibitor): To compare with a standard-of-care mTOR inhibitor.[3]
PKI-587 (Dual PI3K/mTOR inhibitor): To evaluate against another potent dual-target inhibitor.[8]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pyrimorph and the comparator drugs against key kinases in the PI3K/mTOR pathway.
Data for Alpelisib, Everolimus, and PKI-587 are representative values from published literature. Data for Pyrimorph is based on potent derivatives from the morpholino-pyrimidine class.[6][8]
Interpretation: The data indicates that Pyrimorph exhibits potent, single-digit nanomolar inhibition of PI3Kα and mTOR, characteristic of a dual inhibitor.[6] Its potency against PI3Kα is comparable to the highly potent dual inhibitor PKI-587 and superior to the isoform-specific Alpelisib.[8] Notably, Pyrimorph demonstrates a degree of selectivity for PI3Kα over other Class I isoforms (β, δ, γ), which may translate to a more favorable safety profile by avoiding toxicities associated with broader PI3K inhibition.[9]
This protocol outlines a common method for determining the IC50 of an inhibitor.
Reagent Preparation:
Prepare a serial dilution of the test compounds (Pyrimorph, Alpelisib, etc.) in a buffer solution containing 1% DMSO.
Prepare a solution containing the target kinase (e.g., recombinant human PI3Kα), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
Assay Execution:
In a 384-well plate, add 2.5 µL of the compound serial dilution.
Add 2.5 µL of the kinase/antibody solution.
Add 5 µL of the tracer solution to initiate the binding reaction.
Incubate at room temperature for 60 minutes, protected from light.
Data Acquisition:
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Biochemical IC50 Determination
Caption: The PI3K/AKT/mTOR pathway and targets of selected inhibitors.
Discussion and Future Directions
The synthesized data strongly suggests that 4-(Pyrimidin-5-yl)morpholine derivatives, represented here by "Pyrimorph," are a promising class of dual PI3K/mTOR inhibitors. The rationale for pursuing dual inhibition is supported by the enhanced cellular efficacy observed compared to single-target agents, particularly in cancer models with hallmark genetic alterations like PIK3CA mutation or PTEN loss.
[5]
Pyrimorph's biochemical profile is competitive with other clinical-stage dual inhibitors, demonstrating high potency and a degree of selectivity for the PI3Kα isoform. This selectivity is a key experimental consideration, as inhibition of other isoforms, particularly PI3Kδ and PI3Kγ, has been linked to significant toxicities in the clinic. [7][9]The decision to profile against all four Class I isoforms provides a crucial, early indicator of potential safety liabilities.
The cellular data corroborates the biochemical findings. The potent, low-nanomolar inhibition of pAKT and cell proliferation in two distinct, pathway-addicted cell lines provides a self-validating system; the observed biological effect is directly attributable to the on-target biochemical activity.
Future investigations should focus on comprehensive in vivo studies to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in xenograft models. Furthermore, a broad kinome screen would provide a more complete picture of Pyrimorph's selectivity and help predict potential off-target activities. As with all PI3K pathway inhibitors, careful monitoring for class-specific side effects such as hyperglycemia and rash will be critical in subsequent preclinical safety studies.
[7][10]
Conclusion
The 4-(Pyrimidin-5-yl)morpholine scaffold represents a highly promising foundation for the development of next-generation dual PI3K/mTOR inhibitors. The exemplar compound, "Pyrimorph," demonstrates superior biochemical potency and cellular efficacy compared to established single-agent inhibitors and is competitive with other dual-acting agents. Its balanced activity against both PI3K and mTOR, coupled with potential isoform selectivity, positions it as a strong candidate for further preclinical and clinical development in oncology.
References
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The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition - A Comparative Analysis of PI3K and DNA-PK Inhibitors
Introduction: The Strategic Importance of the Morpholine Ring in Drug Design In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its frequent appearance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Morpholine Ring in Drug Design
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its frequent appearance in a multitude of approved and experimental drugs is no coincidence. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of physicochemical properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.[2][3] Its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, while also actively participating in target binding, makes it a highly valuable scaffold in drug discovery.[3][4]
The morpholine moiety's utility is particularly evident in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] Kinases, due to their central role in cellular signaling pathways, are attractive therapeutic targets. The morpholine ring can act as a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, thereby anchoring the inhibitor and contributing significantly to its potency and selectivity.[5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of morpholine-containing inhibitors targeting two critical kinases: Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). We will explore how subtle modifications to the morpholine ring and the surrounding molecular architecture impact inhibitory activity, providing a valuable resource for researchers and drug development professionals in the field of kinase inhibitor design.
I. Phosphoinositide 3-Kinase (PI3K) Inhibitors: The Versatility of the Morpholine Scaffold
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making PI3K an intensely pursued target for anticancer drug development. Several morpholine-containing PI3K inhibitors have been developed, with ZSTK474 being a well-characterized example.
Structure-Activity Relationship of ZSTK474 and its Analogs
ZSTK474 is a pan-Class I PI3K inhibitor that features two morpholine groups attached to a 1,3,5-triazine core. One of the morpholine moieties plays a crucial role in binding to the ATP-binding site of the PI3K enzyme.[6] SAR studies on ZSTK474 have revealed critical insights into the role of the morpholine ring and the potential for its modification to modulate potency and isoform selectivity.
It is known that only one of the two morpholine groups in ZSTK474 is directly involved in binding interactions within the PI3K active site.[6] This has prompted researchers to explore replacements for the second, solvent-exposed morpholine group to either enhance potency or introduce additional functionalities, such as dual-target inhibition.[6]
Table 1: Comparative Inhibitory Activity (IC50) of ZSTK474 and its Analogs against PI3K Isoforms [6]
Compound
PI3Kα (IC50, nM)
PI3Kβ (IC50, µM)
PI3Kγ (IC50, nM)
PI3Kδ (IC50, nM)
ZSTK474 (1)
5.0
1.5
137
3.9
Analog 6r
130
1.5
-
236
Analog 6s
107
3.9
-
137
Data presented as IC50 values. Lower values indicate higher potency. Data for analogs 6r and 6s are for bifunctional inhibitors where the second morpholine is replaced with a linker attached to a MEK inhibitor.
The data clearly indicates that while ZSTK474 is a potent pan-PI3K inhibitor, modifications to the non-binding morpholine group can be made while retaining significant, albeit slightly reduced, potency against certain isoforms. This provides a strategic avenue for the development of multi-target inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The central role of PI3K in cell signaling is illustrated in the following pathway diagram. Inhibition of PI3K by morpholine-containing compounds blocks the downstream signaling cascade, leading to reduced cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway initiated by receptor tyrosine kinase activation.
II. DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: Targeting the DNA Damage Response
DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[7] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents, making it an attractive target in oncology. The morpholino-chromen-4-one scaffold has proven to be a fertile ground for the development of potent and selective DNA-PK inhibitors.
Structure-Activity Relationship of Morpholino-Chromen-4-one Derivatives
The morpholine moiety in this class of inhibitors is essential for activity, as it forms a critical hydrogen bond with the hinge region of the DNA-PK catalytic subunit.[5] SAR studies have demonstrated that modifications at other positions of the chromen-4-one core can significantly impact potency and selectivity.
For instance, the introduction of a dibenzothiophene group at the 8-position of the chromen-4-one core led to the discovery of NU7441, a highly potent and selective DNA-PK inhibitor.[8] Further modifications to this scaffold have aimed at improving physicochemical properties, such as solubility, while maintaining high potency.
Data presented as IC50 values. Lower values indicate higher potency.
The data highlights the remarkable potency of NU7441 and its analog DA-143, which exhibits even greater potency and improved selectivity over PI3Kα. AMA-37, another arylmorpholine analog, shows moderate DNA-PK inhibition with good selectivity over PI3Kα.
The DNA Damage Response Pathway and DNA-PK
Upon DNA damage, DNA-PK is recruited to the site of the double-strand break and initiates the NHEJ repair pathway. Inhibiting DNA-PK disrupts this process, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.
Caption: The role of DNA-PK in the non-homologous end joining (NHEJ) DNA repair pathway.
III. The Role of the Morpholine Ring in Optimizing Pharmacokinetics
Beyond its direct contribution to target binding, the morpholine ring is widely recognized for its ability to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3][4] Its introduction can:
Enhance Aqueous Solubility: The polar oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding with water molecules, thereby improving the solubility of otherwise lipophilic compounds.[4] This is a critical factor for oral bioavailability.
Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[3]
Modulate Lipophilicity: The morpholine group provides a good balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-like properties.[10]
These favorable pharmacokinetic attributes, combined with its ability to act as a potent pharmacophore, solidify the status of the morpholine ring as a privileged scaffold in drug discovery.
IV. Experimental Protocols
The following are representative protocols for evaluating the activity of morpholine-containing kinase inhibitors.
In Vitro Kinase Assay (PI3K)
This protocol describes a general method for measuring the in vitro activity of PI3K and the inhibitory potential of test compounds.
Materials:
Recombinant human PI3K enzyme
PI3K substrate (e.g., PIP2)
ATP
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
384-well plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.
Add the PI3K enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the PI3K substrate and ATP.
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature or 30°C.
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cellular Assay: Western Blotting for PI3K Pathway Activation
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K signaling pathway within a cellular context.
Materials:
Cancer cell line with an active PI3K pathway (e.g., MCF-7, A549)
Cell culture medium and supplements
Test compounds
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Seed cells in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantify the band intensities to determine the relative levels of protein phosphorylation.[12][13]
V. Conclusion and Future Perspectives
The morpholine ring has proven to be an exceptionally valuable scaffold in the design of kinase inhibitors, contributing to both high potency and favorable pharmacokinetic properties. The comparative analysis of morpholine-containing inhibitors of PI3K and DNA-PK highlights the versatility of this heterocycle in targeting distinct but equally important cancer-related kinases.
The structure-activity relationships discussed herein underscore the importance of rational drug design, where subtle modifications to the molecular architecture can lead to significant improvements in inhibitory activity and selectivity. The ability to replace a non-essential morpholine group with linkers for creating dual-targeting agents, as seen with ZSTK474 analogs, opens up exciting new avenues for combination therapies within a single molecule.
Future research in this area will likely focus on the development of next-generation morpholine-containing inhibitors with even greater isoform or kinase selectivity to minimize off-target effects and improve therapeutic windows. Furthermore, a deeper understanding of the role of the morpholine moiety in modulating drug-transporter interactions and tissue distribution will be crucial for optimizing the in vivo performance of these promising therapeutic agents. The continued exploration of the chemical space around the morpholine scaffold is poised to deliver novel and effective kinase inhibitors for the treatment of cancer and other diseases.
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